Ethyl 2-(4-cyanophenyl thio)acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-(4-cyanophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |
InChI Key |
NTQPUDSIGKDEET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Ethyl 2-(4-cyanophenyl thio)acetate?
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl thio)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 1528-41-2, is an organic intermediate that incorporates a thioester and a cyanophenyl group.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications based on available data. While extensive research on this specific molecule is limited, its structural motifs suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.[1] This document compiles known data and provides detailed theoretical and practical insights for researchers.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while some data is available, a complete experimental profile is not widely published. For comparative context, data for the related oxygen analog, Ethyl 2-(4-cyanophenyl)acetate, is also provided.
Table 1: Physicochemical Data of this compound and a Related Analog
| Property | This compound | Ethyl 2-(4-cyanophenyl)acetate (Analog) |
| CAS Number | 1528-41-2 | 1528-41-2 |
| Molecular Formula | C₁₁H₁₁NO₂S | C₁₁H₁₁NO₂ |
| Molecular Weight | 221.28 g/mol [1] | 189.21 g/mol [1] |
| Melting Point | Data not available | 90-94°C[1] |
| Boiling Point | Data not available | 305°C[1] |
| Density | Data not available | 1.11 g/cm³[1] |
| InChI Key | NTQPUDSIGKDEET-UHFFFAOYSA-N[1] | DFEWKWBIPMKGFG-UHFFFAOYSA-N[2] |
Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by distinct signals for the ethyl group, the methylene bridge, and the aromatic protons.[1]
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Description |
| -CH₃ (Ethyl) | Triplet | 3H | ~1.2 | The methyl protons are split by the adjacent methylene group. |
| -CH₂- (Ethyl) | Quartet | 2H | ~4.1 | The methylene protons of the ethyl group are split by the adjacent methyl group. |
| -S-CH₂-CO- | Singlet | 2H | ~3.8 | The methylene protons adjacent to the sulfur atom appear as a singlet.[1] |
| Aromatic Protons (ortho to -S-) | Doublet | 2H | ~7.4 | Protons on the cyanophenyl ring exhibit splitting, typically appearing as two distinct doublets.[1] |
| Aromatic Protons (ortho to -CN) | Doublet | 2H | ~7.6 | Due to the different electronic environments, these protons are shifted downfield relative to the others.[1] |
Synthesis and Reactivity
Synthetic Pathways
The primary method for synthesizing this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate).[1] This nucleophilic substitution reaction involves the thiolate anion, generated from 4-cyanothiophenol in the presence of a base, attacking the electrophilic carbon of the ethyl haloacetate.[1]
An alternative approach involves the reaction of an activated aryl halide, such as a 4-cyanophenyl halide, with ethyl thioglycolate in the presence of a base.[1]
Caption: S-Alkylation synthesis workflow for the target compound.
Chemical Reactivity
The structure of this compound contains several reactive sites, making it a versatile intermediate. Thioesters are generally more reactive than their oxygen ester counterparts.[1]
-
Thioester Hydrolysis: The thioester can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenylthiol and acetic acid.
-
Transesterification: The thioester can react with other alcohols to form different esters.
-
Cyano Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways for further derivatization.[1]
-
Aromatic Ring Substitution: The cyanophenyl ring can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions.
Caption: Key reactivity pathways of the title compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via S-alkylation.
Synthesis of this compound
Materials:
-
4-Cyanothiophenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanothiophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.
-
Add ethyl bromoacetate dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications and Biological Context
While specific biological activities for this compound are not extensively documented, its structural components are of interest in medicinal chemistry. The cyanophenyl motif is present in various molecules with demonstrated biological activities, including some anticancer agents.[1] For instance, derivatives containing a 4-cyanophenyl group have shown promising anticancer efficacy.[1]
Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for the introduction of the 4-cyanophenylthio moiety into various molecular scaffolds for drug discovery and development programs.
Conclusion
This compound is a functionalized organic compound with significant potential as a synthetic intermediate. This guide has consolidated the available chemical data, outlined its primary synthetic routes and reactivity, and provided a detailed experimental protocol. Further research into this compound and its derivatives is warranted to explore its potential applications in materials science and medicinal chemistry fully.
References
Ethyl 2-(4-cyanophenyl thio)acetate CAS number and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-cyanophenyl thio)acetate, a versatile organic intermediate. The document details its chemical identity, including its IUPAC name and molecular properties. A significant focus is placed on a detailed experimental protocol for its synthesis via nucleophilic substitution. While specific experimental data for this compound is limited in publicly available literature, this guide compiles relevant data from analogous compounds to provide a predictive physicochemical profile. The potential applications of this molecule as a building block in medicinal chemistry and materials science are also discussed, drawing parallels with structurally related compounds that have shown biological activity.
Chemical Identification and Properties
This compound, with the IUPAC name ethyl 2-(4-cyanophenyl)sulfanylacetate , is an organic compound featuring a cyanophenyl group linked to an ethyl acetate moiety through a thioether bond.
CAS Number: A specific CAS number for this compound could not be definitively identified in the available literature. It is often confused with its analogue, Ethyl 2-(4-cyanophenyl)acetate, which has the CAS number 1528-41-2. Researchers are advised to rely on the IUPAC name and molecular formula for unambiguous identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-cyanophenyl)sulfanylacetate | - |
| Molecular Formula | C₁₁H₁₁NO₂S | - |
| Molecular Weight | 221.28 g/mol | - |
| Predicted pKa | 5.05 ± 0.10 (for the thiol precursor) | [1] |
Table 2: Properties of Key Reactants for Synthesis
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Cyanothiophenol | 36801-01-1 | C₇H₅NS | 135.18 | Not available |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | 144-146 |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | 159 |
Synthesis of this compound
The primary synthetic route to this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution where the thiolate anion, generated in situ, attacks the electrophilic carbon of the ethyl haloacetate.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Cyanothiophenol
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanothiophenol (1 equivalent) in anhydrous DMF or ethanol.
-
Add potassium carbonate (1.5 equivalents) to the solution. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
-
To the resulting suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules.
-
Scaffold for Medicinal Chemistry: The cyanophenyl group is a key component in several pharmaceuticals. For instance, the structure is found in intermediates for the synthesis of Febuxostat, a drug used to treat gout.[3] The thioether and ester functionalities offer multiple points for chemical modification, making this compound a valuable scaffold for creating libraries of new chemical entities for drug discovery.
-
Building Block for Heterocyclic Synthesis: The reactive nature of the functional groups allows for its use in the synthesis of various heterocyclic compounds, which are a cornerstone of many therapeutic agents.
-
Materials Science: Cyanophenyl moieties are also utilized in materials science for the development of organic electronic materials due to their electronic properties.[2]
Characterization
The characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the sulfur atom, and signals in the aromatic region for the cyanophenyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
References
Molecular weight and formula of Ethyl 2-(4-cyanophenyl thio)acetate.
This technical guide provides a comprehensive overview of Ethyl 2-(4-cyanophenyl thio)acetate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications.
Physicochemical Properties
This compound is an organic intermediate that incorporates both a thioacetate and a cyanophenyl functional group.[1] While extensive experimental data for this specific compound is not widely published, its key properties can be determined and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂S | [1] |
| Molecular Weight | 221.28 g/mol | [1] |
| InChI Key | NTQPUDSIGKDEET-UHFFFAOYSA-N | [1] |
| CAS Number | 1528-41-2 | [1] |
Note: Some properties are based on high-resolution mass spectrometry data consistent with the calculated values.[1]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Materials:
-
4-cyanothiophenol
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
A suitable base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine)
-
A polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanothiophenol in the chosen polar aprotic solvent.
-
Base Addition: Add the base to the solution portion-wise while stirring. The formation of the thiolate can be observed.
-
Alkylation: To the resulting mixture, add ethyl chloroacetate dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (salt by-product) has formed, it can be removed by filtration. The filtrate is then typically partitioned between water and an organic solvent like ethyl acetate.
-
Extraction and Washing: The organic layer is separated, washed with brine (saturated NaCl solution) to remove any remaining aqueous-soluble impurities, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
The structural motifs within this compound suggest its utility as a versatile building block in medicinal chemistry and materials science.
-
Thioesters in Synthesis: Thioesters are more reactive than their oxygen-containing ester counterparts, making them valuable intermediates in organic synthesis for acylation reactions.[1]
-
Cyanophenyl Moieties in Drug Design: The cyanophenyl group is an important pharmacophore found in various biologically active molecules. For instance, it is a key component in the structure of Febuxostat, a drug used for treating gout.[1][2] The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the electronic properties of the molecule.
Workflow and Pathway Diagrams
Synthesis Workflow of this compound
Caption: A diagram illustrating the synthetic workflow for this compound.
References
Solubility and physical characteristics of Ethyl 2-(4-cyanophenyl thio)acetate.
An In-depth Technical Guide to the Solubility and Physical Characteristics of Ethyl 2-(4-cyanophenyl thio)acetate
Introduction
This compound is an organic compound that incorporates a thioacetate and a cyanophenyl group.[1] Its structure, featuring a reactive thioester linkage, a versatile cyano group, and an aromatic ring, makes it a valuable intermediate in organic synthesis. The cyanophenyl motif is found in molecules with a range of biological activities, including potential anticancer agents.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound and its related compounds. It is important to note that much of the data is predicted or derived from structurally similar molecules.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₁NO₂S | Calculated |
| Molecular Weight | 221.28 g/mol | Benchchem[1] |
| CAS Number | Not explicitly found for the "thio" compound. The related Ethyl 2-(4-cyanophenyl)acetate has CAS 1528-41-2.[1][2][3] | |
| Appearance | Colorless to pale yellow liquid | Predicted, based on Ethyl 2-(4-cyanophenyl)acetate[2] |
| Odor | Pleasant, fruity | Predicted, based on Ethyl 2-(4-cyanophenyl)acetate[2] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |
| Topological Polar Surface Area (TPSA) | 51.6 Ų | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |
| XLogP3 | 3.3 | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |
Solubility Profile
| Solvent | Solubility | Rationale / Reference |
| Water | Limited | The hydrophobic nature of the cyanophenyl ring and the thioester group suggests low aqueous solubility.[2] |
| Ethanol | Soluble | Expected to be soluble in polar organic solvents.[2] |
| Ether | Soluble | Expected to be soluble in non-polar to moderately polar organic solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used solvent for organic compounds of this type. |
| Dichloromethane (DCM) | Soluble | Commonly used solvent for organic compounds of this type. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis via S-alkylation
A feasible method for synthesizing this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate.[1] This nucleophilic substitution reaction involves the formation of a thiolate anion which then attacks the electrophilic carbon of the ethyl haloacetate.
Materials:
-
4-cyanothiophenol
-
Ethyl chloroacetate (or bromoacetate)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-cyanothiophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Synthesis workflow for this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the solubility of a compound in water.
Materials:
-
This compound
-
Deionized water (HPLC grade)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the original solubility in mg/L or mol/L.
Caption: Workflow for determining aqueous solubility.
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
-
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the methylene protons adjacent to the sulfur atom, and a complex splitting pattern (typically two doublets) for the protons on the cyanophenyl ring.[1]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR would confirm the number of unique carbon environments within the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound, likely showing a strong signal for the protonated molecular ion [M+H]⁺ or its sodium adduct [M+Na]⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the cyano group (C≡N stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.
Potential Applications and Reactivity
This compound is a versatile building block for further chemical modifications.[1]
-
Hydrolysis: The thioester can be hydrolyzed to yield 4-cyanophenylthiol, while the cyano group can be hydrolyzed to a carboxylic acid.[1]
-
Reduction: The cyano group can be reduced to an amine, providing a route to various derivatives.[1]
-
Aromatic Substitution: The aromatic ring can potentially undergo further substitution reactions.[1]
Caption: Reactivity pathways of this compound.
References
The role of thioester and cyanophenyl functional groups in molecular design.
An In-depth Technical Guide to Thioester and Cyanophenyl Functional Groups in Molecular Design
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern molecular design and drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired therapeutic efficacy, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical moieties available to medicinal chemists, the thioester and cyanophenyl groups have emerged as particularly versatile and powerful tools. This technical guide provides an in-depth exploration of the roles these two functional groups play, from serving as reactive covalent warheads to fine-tuning non-covalent binding interactions and metabolic stability. We will delve into their fundamental chemical properties, showcase their application through quantitative data, and provide detailed experimental protocols and visual diagrams to illustrate their significance in contemporary research and development.
Part 1: The Thioester Functional Group: A Reactive Tool for Covalent Modification
The thioester, with its R-C(=O)-S-R' structure, is a cornerstone of biochemical processes, most famously represented by acetyl-CoA, the central hub of metabolism.[1] In molecular design, this functional group is harnessed for its unique reactivity, which is distinct from its oxygen-based ester analogue. Its susceptibility to nucleophilic attack makes it an ideal electrophilic "warhead" for creating targeted covalent inhibitors, a strategy of increasing importance for tackling challenging drug targets and overcoming resistance.[2]
Chemical Properties and Reactivity
Thioesters are more reactive than esters toward nucleophiles. The carbon-sulfur bond is weaker and longer than the carbon-oxygen bond in an ester, and the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻). This heightened electrophilicity allows thioesters to react selectively with potent biological nucleophiles, most notably the thiol group of cysteine residues within protein active sites.[3]
The primary reactions of interest in a biological context are:
-
Hydrolysis: The cleavage of the thioester bond by water. While thermodynamically favorable, this reaction is often slow at physiological pH, allowing thioesters to persist long enough to find their intended target.[1][4]
-
Thiol-Thioester Exchange: A reversible reaction with another thiol, which is fundamental to dynamic combinatorial chemistry and native chemical ligation (NCL) for protein synthesis.[4][5][6]
-
Covalent Modification: The irreversible reaction with a nucleophilic amino acid residue (e.g., Cysteine) on a target protein, forming a stable thioether bond and inactivating the protein.[2]
Role in Covalent Drug Design
Covalent inhibitors operate via a two-step mechanism: initial reversible binding (Kᵢ) followed by an irreversible chemical reaction (k_inact).[7][8] Thioesters can be employed as warheads that, upon binding to the target, are positioned for nucleophilic attack by a nearby cysteine residue. This leads to the formation of a stable covalent bond, permanently inhibiting the protein's function.[2]
The diagram below illustrates the general mechanism of cysteine modification by a thioester-containing covalent inhibitor.
Caption: Mechanism of covalent inhibition by a thioester warhead.
Quantitative Data: Reactivity of Covalent Warheads
The efficiency of a covalent inhibitor is often expressed as the second-order rate constant k_inact/K_i. While specific data for thioesters against a panel of other warheads is sparse in the provided results, their reactivity is generally considered moderate, which can be advantageous in minimizing off-target effects. The table below compares kinetic constants for different warheads targeting cysteine, illustrating the range of reactivities achievable.
| Warhead Type | Target Protein | k_inact/K_i (M⁻¹s⁻¹) | Reference Amino Acid | Citation |
| Acrylamide | BTK | ~1.0 x 10⁵ | Cysteine | [3] |
| Vinyl Sulfone | TEV Protease | High Potency (qualitative) | Cysteine | [9] |
| Thiomethyltetrazine | Various | 1 - 100 | Cysteine | [10] |
| Bicyclo[1.1.0]butane (BCB) Amide | BTK | High Selectivity (qualitative) | Cysteine | [3] |
Note: This table provides a conceptual comparison. Direct quantitative comparison requires standardized assay conditions.
Experimental Protocols
1. General Synthesis of a Phenyl Thioester
This protocol describes a common method for synthesizing a phenyl thioester from a carboxylic acid and thiophenol using a carbodiimide coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thiophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add thiophenol (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired phenyl thioester.
2. Assay for Covalent Warhead Reactivity using NMR Spectroscopy
This protocol allows for the determination of reaction kinetics between a thioester warhead and a model thiol (e.g., N-acetylcysteine).[11]
Materials:
-
Thioester-containing compound
-
N-acetylcysteine
-
Phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O
-
Internal standard (e.g., DSS or TMSP)
-
NMR tubes
Procedure:
-
Prepare stock solutions of the thioester compound and N-acetylcysteine in the D₂O phosphate buffer.
-
In an NMR tube, combine the buffer, internal standard, and the N-acetylcysteine solution.
-
Acquire a baseline ¹H NMR spectrum (t=0) of the mixture.
-
Initiate the reaction by adding the thioester stock solution to the NMR tube, mix quickly, and immediately begin acquiring NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material (thioester) and the product (thioether adduct) relative to the internal standard.
-
Plot the concentration of the starting material versus time.
-
Fit the data to an appropriate kinetic model (e.g., pseudo-first-order if the thiol is in excess) to determine the rate constant of the reaction.
Part 2: The Cyanophenyl Functional Group: A Versatile Modulator in Drug Design
The cyanophenyl group, a benzene ring substituted with a nitrile (-C≡N), is a highly prevalent motif in modern pharmaceuticals.[12][13] Its utility stems not from reactivity, but from its unique electronic and steric properties that allow chemists to meticulously control a drug's interaction with its target and its overall pharmacokinetic behavior.
Physicochemical Properties and Roles in Design
The cyano group is strongly electron-withdrawing and has a linear, sterically unobtrusive geometry. These features translate into several key advantages in molecular design:
-
Modulation of Binding Affinity: The nitrile's nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides or specific residues like arginine in a binding pocket.[12][13][14] Its strong dipole moment can also engage in favorable dipole-dipole interactions.
-
Enhancement of Aromatic Interactions: As an electron-withdrawing group, the nitrile polarizes the attached phenyl ring. This can enhance π-π stacking or π-cation interactions with aromatic residues in the target protein, a common strategy to increase binding potency.[12]
-
Metabolic Stability: The nitrile group is exceptionally robust and is rarely metabolized in vivo.[12] This makes it a reliable functional group for blocking sites of oxidative metabolism on an aromatic ring.
-
Improved Pharmacokinetics: The polar nature of the nitrile can improve the solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[13][14]
-
Bioisosterism: The nitrile group can serve as a bioisostere for other groups, such as a carbonyl or a halogen, to fine-tune electronic properties without drastic steric changes.[12][15]
The diagram below illustrates the various roles the cyanophenyl group can play in ligand-protein interactions.
Caption: Key interactions of a cyanophenyl group in a binding site.
Case Study: Xanthine Oxidase Inhibitors
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives were developed as inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[16] Structure-activity relationship (SAR) studies revealed the critical role of the cyanophenyl moiety.
Quantitative Data: SAR of Cyanophenyl-Containing XO Inhibitors
| Compound | R Group (Alkoxy Tail) | IC₅₀ (μM) |
| 10q | o-cyanobenzoxy | 0.3 |
| 10a | methoxy | 15.6 |
| 10f | benzyloxy | 1.1 |
| Allopurinol | (Reference Drug) | 8.5 |
| Topiroxostat | (Reference Drug) | 0.015 |
| Data sourced from Meng et al., Eur. J. Med. Chem., 2017.[16] |
The data clearly shows that extending the alkoxy tail with an additional aromatic group (10f) significantly improves potency over a simple methyl group (10a). The most potent compound, 10q , features a second cyanophenyl group in this tail, suggesting that the electronic and binding properties of this moiety are highly favorable for XO inhibition.[16] Molecular modeling indicated that the nitrile group on the central phenyl ring forms key interactions within the enzyme's active site.[16]
Experimental Protocols
1. General Synthesis of a 4-alkoxy-3-cyanophenyl Moiety
This protocol describes the synthesis of a key intermediate for the XO inhibitors via nucleophilic aromatic substitution on a fluorinated precursor.
Materials:
-
2-cyano-4-fluorophenol (1.0 eq)
-
Desired alcohol (R-OH) (e.g., o-cyanobenzyl alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 2-cyano-4-fluorophenol (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 10-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the target ether.
2. In Vitro Xanthine Oxidase Inhibition Assay
This protocol measures the inhibitory activity of a compound by monitoring the enzymatic conversion of xanthine to uric acid, which can be detected by UV spectroscopy.[16]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Prepare a solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compound in the phosphate buffer (ensure final DMSO concentration is <1%).
-
In each well of the 96-well plate, add:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Xanthine oxidase enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 15 minutes.
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using the microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V₀) for each compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Novel Aryl Thioacetate Compounds: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of novel aryl thioacetate compounds. These versatile molecules are emerging as promising candidates in various therapeutic areas, demonstrating significant potential as enzyme inhibitors and modulators of key cellular signaling pathways implicated in cancer, inflammation, and metabolic diseases. This document outlines their therapeutic applications, summarizes key quantitative data, provides detailed experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.
Therapeutic Applications of Aryl Thioacetate Compounds
Novel aryl thioacetate derivatives have garnered considerable attention for their diverse biological activities. Their unique chemical structure allows for the strategic design of molecules that can interact with specific biological targets, leading to a range of therapeutic effects.
Anticancer Activity
Aryl thioacetate-containing compounds have shown significant promise as anticancer agents. Their mechanisms of action are often centered on the inhibition of enzymes crucial for cancer cell proliferation and survival, as well as the modulation of oncogenic signaling pathways.
One of the most promising applications is in the development of Histone Deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Their aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[1] Aryl thioacetate derivatives have been designed to mimic the structure of known HDAC inhibitors like Vorinostat (SAHA), where the thioacetate moiety can act as a zinc-binding group within the enzyme's active site, leading to its inhibition.[2][3] This inhibition restores normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Furthermore, some aryl thioacetate-related compounds have been investigated for their ability to interfere with the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many human cancers.[4][5] By inhibiting key kinases in this pathway, these compounds can effectively halt tumor progression.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Aryl thioacetate derivatives have demonstrated potent anti-inflammatory properties through the modulation of critical inflammatory pathways.
A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Certain thiol-reactive compounds have been shown to inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB cascade, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[8] The thioacetate group in novel compounds can be designed to interact with key cysteine residues in proteins involved in this pathway.
Another important target in inflammation is the Tumor Necrosis Factor-alpha Converting Enzyme (TACE) . TACE is a metalloproteinase responsible for the release of the pro-inflammatory cytokine TNF-α. Thiol-containing aryl sulfonamides and sulfones, which can be derived from aryl thioacetates, have been rationally designed as potent TACE inhibitors.[9][10]
Enzyme Inhibition in Metabolic Diseases
Beyond cancer and inflammation, aryl thioacetate derivatives are being explored as inhibitors of enzymes implicated in metabolic disorders. A notable example is Aldose Reductase (AR) , an enzyme in the polyol pathway that converts glucose to sorbitol.[11] Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[11] Aryl thioacetate-related heterocyclic compounds have been identified as potent aldose reductase inhibitors, offering a potential therapeutic strategy for managing diabetic complications.[12]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel aryl thioacetate and related sulfur-containing compounds from various studies.
Table 1: Anticancer Activity of Novel Aryl Thioacetate Derivatives and Related Compounds
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiol-based SAHA analogue | HeLa cell lysate (HDACs) | 50 | [3] |
| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | A549 (Lung Carcinoma) | 5.87 | [4] |
| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | HCT116 (Colon Carcinoma) | 7.21 | [4] |
| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | MCF-7 (Breast Adenocarcinoma) | 9.34 | [4] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Aryl Thioacetate-Related Compounds
| Compound Class | Target Enzyme/Assay | IC50 (nM) | Reference |
| Thiol-containing aryl sulfonamide | TACE | 4.1 | [10] |
| Thiol-containing aryl sulfone | TACE | 1.8 | [9] |
| 2-thiopyrimidin-4-one derivative | Aldose Reductase | 2000 - 14500 | [12] |
| Thiol-based HDAC6 inhibitor | HDAC6 | 73 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel aryl thioacetate compounds.
Synthesis of S-Aryl Thioacetates
A general and efficient method for the preparation of S-aryl thioacetates involves the palladium-catalyzed cross-coupling of aryl halides with potassium thioacetate.[14]
Materials:
-
Aryl bromide or triflate
-
Potassium thioacetate (KSAc)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Ligand (e.g., Xantphos)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-aryl thioacetate.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds (aryl thioacetates) in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This colorimetric assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.[18][19]
Materials:
-
Nuclear extract containing HDACs or purified HDAC enzyme
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
Stop solution
-
Test compounds (aryl thioacetates)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control inhibitor (e.g., Trichostatin A) and a vehicle control.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
After a short incubation with the developer, add the stop solution.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by novel aryl thioacetate compounds.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Aryl thioacetates can inhibit key nodes in the PI3K/Akt/mTOR pathway.
Modulation of the NF-κB Inflammatory Pathway
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiol-based TACE inhibitors. Part 2: Rational design, synthesis, and SAR of thiol-containing aryl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epigentek.com [epigentek.com]
Investigating the biological activity of cyanophenyl-containing molecules.
An In-depth Technical Guide on the Biological Activity of Cyanophenyl-Containing Molecules for Researchers, Scientists, and Drug Development Professionals.
The incorporation of the cyanophenyl group into small molecules has emerged as a powerful strategy in medicinal chemistry, yielding a diverse array of biologically active compounds with therapeutic potential across various disease areas. The unique electronic properties of the cyano group, an electron-withdrawing moiety, significantly influence the molecule's polarity, hydrogen bonding capacity, and aromatic interactions. These alterations can profoundly impact the binding affinity and selectivity of the molecule for its biological target, making the cyanophenyl scaffold a valuable tool for optimizing lead compounds.[1] This technical guide provides a comprehensive overview of the biological activities of cyanophenyl-containing molecules, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Key Biological Activities and Mechanisms of Action
Cyanophenyl-containing molecules have demonstrated efficacy in a range of therapeutic areas, primarily through the inhibition of key enzymes and the modulation of critical signaling pathways.
Enzyme Inhibition
Xanthine Oxidase Inhibition: A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[2] Structure-activity relationship (SAR) studies revealed that the isonicotinoyl moiety and a benzyl ether tail linked to the benzonitrile group were crucial for high inhibitory potency.[2] One of the most potent compounds in this series, 10q, exhibited an IC50 value of 0.3 µM, making it significantly more potent than the clinically used drug allopurinol.[2] Kinetic studies showed that this compound acts as a mixed-type inhibitor of xanthine oxidase.[2]
Farnesyltransferase Inhibition: Imidazole and cyanophenyl-containing compounds have been developed as potent inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of the Ras protein.[3] Dysregulation of Ras signaling is a hallmark of many cancers. The introduction of a pyridyl moiety into this class of inhibitors led to improved pharmacokinetic profiles, including enhanced oral bioavailability.[3]
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Etravirine, a diarylpyrimidine derivative containing a cyanophenyl group, is a second-generation NNRTI used in the treatment of HIV-1 infection.[4] Its mechanism of action involves the direct, non-competitive binding to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[5] This binding induces conformational changes that inhibit the enzyme's DNA polymerase activity.[2][3] A key feature of etravirine is its molecular flexibility, allowing it to bind to the enzyme in multiple conformations. This adaptability enables it to maintain activity against HIV strains that have developed resistance to first-generation NNRTIs.[3][6]
Modulation of Signaling Pathways
EGFR/BRAF Pathway Inhibition: Novel 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key kinases in cancer cell signaling.[7] Certain compounds in this series demonstrated potent antiproliferative activity against cancer cell lines, with GI50 values in the nanomolar range.[7] The EGFR signaling cascade involves the activation of downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and invasion.[8][9][10] Resistance to BRAF inhibitors in melanoma can be mediated by the upregulation of the EGFR–SRC family kinase (SFK)–STAT3 signaling pathway.[11][12]
The following diagram illustrates a simplified overview of the EGFR and BRAF signaling pathways and the points of inhibition by cyanophenyl-containing molecules.
Quantitative Data Summary
The biological activity of several cyanophenyl-containing molecules has been quantified using various in vitro assays. The following tables summarize the reported IC50, EC50, and Ki values for different classes of these compounds.
Table 1: Enzyme Inhibitory Activity of Cyanophenyl-Containing Molecules
| Compound Class | Target Enzyme | Compound ID | IC50 | Ki | EC50 | Reference |
| N-(3-cyanophenyl)nicotinamides | Xanthine Oxidase | 10q | 0.3 µM | - | - | [2] |
| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Etravirine | - | - | < 5 nM | [13] |
| Pyrazolopyrimidines | Xanthine Oxidase | Compound 10 | 5.8 nM | - | - | [1] |
| Thiazole-5-carboxylic acid derivs. | Xanthine Oxidase | Compound 11 | 0.45 µM | - | - | [14] |
| Tricyclic compounds | Farnesyltransferase | - | 2.2 nM | - | - | [15] |
Table 2: Cytotoxic Activity of Cyanophenyl-Containing Molecules against Cancer Cell Lines
| Compound Class | Cell Line | Compound ID | IC50 / GI50 | Reference |
| 3-Cyanopyridone/pyrazoline hybrids | Various | Compound 30 | 25 nM (GI50) | [7] |
| 3-Cyanopyridone/pyrazoline hybrids | Various | Compound 28 | 27 nM (GI50) | [7] |
| Thiosemicarbazides | A549 (Lung) | Compound 10 | 11.67 µg/mL | [2] |
| Pyrimidine derivatives | MCF-7 (Breast) | Compound 6e | 7.21 µM | [16] |
| Pyrimidine derivatives | MCF-7 (Breast) | Compound 6k | 8.02 µM | [16] |
| Pyrazoline derivatives | MCF-7 (Breast) | Compound 9f | 8.35 µM | [16] |
Table 3: EGFR and BRAF Inhibitory Activity of Cyanophenyl-Containing Molecules
| Compound Class | Target | Compound ID | IC50 | Reference |
| 3-Cyanopyridone/pyrazoline hybrids | EGFR | Compound 30 | 68 nM | [7] |
| 3-Cyanopyridone/pyrazoline hybrids | EGFR | Compound 28 | 70 nM | [7] |
| Quinazoline derivatives | EGFR (wild-type) | Erlotinib | 7-1185 nM | [17][18] |
| Quinazoline derivatives | EGFR (mutant) | Afatinib | 0.8 nM (PC-9) | [18] |
| Pyrimidine derivatives | EGFR (mutant) | Osimertinib | 13 nM (PC-9ER) | [18] |
| - | BRAF (V600E) | Vemurafenib | 173-5000 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyanophenyl-containing molecules.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in the formation of uric acid.
-
Reagent Preparation:
-
Potassium phosphate buffer (50 mM, pH 7.8).
-
Xanthine oxidase solution (25 mU/mL in buffer).
-
Xanthine solution (0.15 mM in buffer).
-
Test compound solutions at various concentrations (dissolved in DMSO).
-
Positive control: Allopurinol solution.
-
Stopping solution: 1 N HCl.
-
-
Assay Procedure:
-
In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or DMSO for control), and 60 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 N HCl.
-
Measure the absorbance of the produced uric acid at 290 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Reagent Preparation:
-
Cell culture medium appropriate for the cell line.
-
MTT solution (5 mg/mL in PBS), filter-sterilized.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl).
-
Test compound solutions at various concentrations.
-
-
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours in the incubator.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagent Preparation:
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Recombinant EGFR enzyme.
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)).
-
ATP solution.
-
Test compound solutions at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure (example using ADP-Glo™): [19][20]
-
In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO).
-
Add 2 µL of the EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value from a dose-response curve.
-
Experimental and Drug Discovery Workflows
The discovery and development of cyanophenyl-containing molecules as therapeutic agents typically follow a structured workflow, from initial screening to preclinical evaluation.
The following diagram outlines a general workflow for the discovery of enzyme inhibitors.
Conclusion
The cyanophenyl moiety has proven to be a highly effective component in the design of novel therapeutic agents. Its ability to modulate the physicochemical properties of a molecule allows for the fine-tuning of biological activity and pharmacokinetic profiles. The diverse range of biological targets, including enzymes and kinases, highlights the versatility of this structural motif. Continued exploration of cyanophenyl-containing scaffolds, coupled with detailed mechanistic studies and robust preclinical evaluation, holds significant promise for the development of next-generation therapies for a multitude of diseases.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
A Technical Guide to the Physicochemical Properties and Theoretical Calculations of Cyanophenyl Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physicochemical properties and theoretical calculation methodologies relevant to cyanophenyl derivatives in the context of drug discovery and development. The strategic incorporation of a cyanophenyl moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its properties essential for rational drug design.
Physicochemical Properties of Cyanophenyl Derivatives
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For cyanophenyl derivatives, key properties to consider include lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa).
Quantitative Data Summary
The following table summarizes key physicochemical and biological activity data for a representative series of cyanophenyl-containing kinase inhibitors. This data is crucial for understanding structure-activity relationships (SAR).
| Compound ID | Structure | LogP | Solubility (µM) | pKa | IC₅₀ (nM, Target Kinase) |
| CPD-1 | 2-((4-cyanophenyl)amino)-N-methylbenzamide | 2.8 | 55 | 8.2 | 15 (EGFR) |
| CPD-2 | 4-((4-cyanophenyl)amino)quinazoline | 3.1 | 20 | 7.5 | 8 (EGFR) |
| CPD-3 | N-(3-cyanophenyl)-4-(pyridin-4-yl)pyrimidin-2-amine | 2.5 | 110 | 6.9 | 25 (CDK2) |
| CPD-4 | 1-(4-((4-cyanophenyl)amino)phenyl)ethan-1-one | 3.5 | 15 | - | 5 (BRAF V600E) |
| CPD-5 | 2-amino-4-(4-cyanophenyl)-6-phenylnicotinonitrile | 4.2 | 5 | - | 50 (VEGFR2) |
Note: The data presented are representative values compiled from various sources and should be considered illustrative for SAR analysis.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.[1]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature.
-
Sample Preparation: Prepare a stock solution of the cyanophenyl derivative in the water-saturated n-octanol phase at a concentration that is detectable in both phases after partitioning.
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel.
-
Add a known volume of the n-octanol-saturated water phase. The volume ratio of the two phases should be adjusted based on the expected LogP value.
-
Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the cyanophenyl derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The LogP value is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[2]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid cyanophenyl derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, cease agitation and allow the solid to sediment.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid precipitation of the compound during this step.
-
-
Analysis:
-
Take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved cyanophenyl derivative using a validated analytical method, such as HPLC-UV.
-
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the cyanophenyl derivative in a known volume of a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel.
-
Use a calibrated pH electrode and a micro-burette for precise addition of the titrant.
-
The titrant should be a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant to the sample solution.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point gives the pKa.
-
Theoretical Calculations for Cyanophenyl Derivatives
Computational chemistry plays a vital role in modern drug discovery by predicting molecular properties and guiding the design of new compounds.[4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]
Methodology:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of the cyanophenyl derivative.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known co-crystallized inhibitor.
-
Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined binding site.
-
The program scores different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the cyanophenyl derivative and the receptor.
-
The docking score provides an estimation of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[6]
Methodology:
-
Data Set Preparation:
-
Compile a dataset of cyanophenyl derivatives with their corresponding biological activities (e.g., IC₅₀ values).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric, and hydrophobic properties).
-
-
Model Building:
-
Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated R² (Q²).
-
-
Prediction: Use the validated QSAR model to predict the biological activity of new, untested cyanophenyl derivatives.
Visualizations of Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor discovery.
Computational Drug Design Workflow
This diagram outlines a common computational workflow for the design and optimization of drug candidates.
Caption: Computational workflow for drug design and optimization.
EGFR Signaling Pathway with Inhibitor Binding
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is a common target for cyanophenyl-based kinase inhibitors.[7][8]
Caption: EGFR signaling pathway and inhibitor mechanism.
References
Technical Guide: Ethyl 2-(4-cyanophenyl thio)acetate - Synthesis, Commercial Availability of Precursors, and Physicochemical Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the synthesis and availability of Ethyl 2-(4-cyanophenyl thio)acetate. A notable challenge in sourcing this compound is its frequent confusion with the structurally similar, non-sulfur analogue, Ethyl 2-(4-cyanophenyl)acetate (CAS No. 1528-41-2). Our research indicates that this compound is not a readily available commercial product. Consequently, this guide provides a detailed, proposed synthesis protocol based on the S-alkylation of 4-cyanothiophenol with ethyl bromoacetate. Furthermore, we present a comprehensive overview of the commercial suppliers for the requisite starting materials and their key physicochemical properties to facilitate its laboratory preparation.
Introduction and Compound Identification
This compound is a niche organic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a cyanophenyl moiety, a thioether linkage, and an ethyl acetate group, suggests its potential as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents. The presence of the thioether and cyano functionalities offers multiple reaction sites for further chemical modification.
A critical point of clarification is the distinction from Ethyl 2-(4-cyanophenyl)acetate. The "thio" designation in the requested compound is significant, indicating the replacement of a methylene bridge with a sulfur atom. As of the compilation of this guide, a specific and verified CAS number for this compound has not been identified in major chemical databases, contributing to its obscurity and lack of commercial stock.
Proposed Synthesis Protocol: S-Alkylation of 4-Cyanothiophenol
The most chemically sound and direct route to synthesize this compound is through the nucleophilic substitution reaction (S-alkylation) between 4-cyanothiophenol and an ethyl haloacetate, such as ethyl bromoacetate. This reaction is a well-established method for the formation of thioethers.
Reaction Principle
The synthesis proceeds via the deprotonation of the thiol group of 4-cyanothiophenol by a suitable base to form a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion and forming the desired thioether product.
Detailed Experimental Methodology
Materials:
-
4-Cyanothiophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride, triethylamine)
-
Anhydrous acetone or acetonitrile as the solvent
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanothiophenol (1.0 equivalent) in anhydrous acetone or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will likely be a suspension.
-
Addition of Alkylating Agent: Stir the suspension vigorously at room temperature. Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-cyanothiophenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Commercial Availability of Starting Materials
While this compound is not commercially available, its precursors, 4-cyanothiophenol and ethyl bromoacetate, are readily obtainable from various chemical suppliers.
Suppliers of 4-Cyanothiophenol
| Supplier | Purity | Quantity |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms |
| TCI (Tokyo Chemical Industry) | >98% | Grams |
| Alfa Aesar (Thermo Fisher) | 97% | Grams |
| Oakwood Chemical | 97% | Grams |
| Combi-Blocks | >97% | Grams |
| J&H Chemical[1] | - | Inquiry |
| Bide Pharmatech Ltd.[2] | - | Inquiry |
| Cantotech Chemicals, Ltd.[2] | - | Inquiry |
Suppliers of Ethyl Bromoacetate
| Supplier | Purity | Quantity |
| Sigma-Aldrich (Merck)[3] | ≥98% | Milliliters to Liters |
| TCI (Tokyo Chemical Industry) | >98% | Milliliters to Liters |
| Alfa Aesar (Thermo Fisher) | 98% | Milliliters to Liters |
| Acros Organics (Fisher Sci) | 98% | Milliliters to Liters |
| Wego Chemical Group[4] | - | Industrial quantities |
| Indian Manufacturers (IndiaMART)[5] | Various | Kilograms to Metric Tons |
| Yogi Enterprise[6] | Tech. | 25 kg, 50 kg |
Physicochemical Data of Starting Materials
4-Cyanothiophenol
| Property | Value | Reference |
| CAS Number | 36801-01-1 | [7] |
| Molecular Formula | C₇H₅NS | [7] |
| Molecular Weight | 135.19 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | 264 °C | [2] |
| pKa | 5.05 ± 0.10 (Predicted) | [7] |
| Solubility | DMSO (Sparingly), Ethyl Acetate (Slightly) | [2] |
Ethyl Bromoacetate
| Property | Value | Reference |
| CAS Number | 105-36-2 | [8][9] |
| Molecular Formula | C₄H₇BrO₂ | [9] |
| Molecular Weight | 167.00 g/mol | [3] |
| Appearance | Clear, colorless to light-yellow liquid | [8][9][10] |
| Density | 1.506 g/mL at 25 °C | [8][9] |
| Boiling Point | 159-161 °C | [8][9] |
| Flash Point | 47 °C | [8] |
| Refractive Index | n20/D 1.451 | [3][9] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene | [9][10][11] |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical relationship of precursors to the target compound.
Safety Information
-
4-Cyanothiophenol: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated area or fume hood.
-
Ethyl Bromoacetate: This compound is a lachrymator and is toxic if swallowed, inhaled, or in contact with skin.[8][10][11] It is a strong irritant.[10][11] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] It is also a flammable liquid.[8]
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area. A comprehensive risk assessment should be conducted before commencing any experimental work.
Conclusion
This compound is a compound with potential utility in research and development that is not commercially available. This guide provides a robust and detailed protocol for its synthesis from readily available starting materials. By providing comprehensive data on the precursors and a clear experimental workflow, this document aims to empower researchers to access this molecule for their scientific endeavors. It is imperative to adhere to all safety precautions outlined for the handling of the hazardous starting materials.
References
- 1. 4-Cyanothiophenol 36801-01-1, China 4-Cyanothiophenol 36801-01-1 Manufacturers, China 4-Cyanothiophenol 36801-01-1 Suppliers - J&H Chemical [chemnet.com]
- 2. 4-CYANOTHIOPHENOL | 36801-01-1 [chemicalbook.com]
- 3. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]
- 4. Ethyl Bromoacetate (EBA) | Supplier & Distributor | CAS 105-36-2 [wegochem.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. yogienterprise.net [yogienterprise.net]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 10. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ETHYL BROMOACETATE - Ataman Kimya [atamanchemicals.com]
Methodological & Application
Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 2-(4-cyanophenyl thio)acetate, a valuable intermediate in medicinal chemistry and materials science. The protocol details the S-alkylation of 4-cyanothiophenol with ethyl chloroacetate, a robust and efficient method for the preparation of this target molecule.
Introduction
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active agents. The presence of the cyano group allows for further chemical transformations, making it a key intermediate in the development of novel therapeutics. The thioether linkage is also a common motif in many biologically active molecules. This protocol outlines a straightforward and reproducible method for its synthesis, purification, and characterization.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction (S-alkylation) where the thiolate anion, generated in situ from 4-cyanothiophenol in the presence of a base, attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
4-Cyanothiophenol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanothiophenol (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone to dissolve the 4-cyanothiophenol. To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant | 4-Cyanothiophenol | |
| Molar Mass | 135.19 g/mol | |
| Reactant | Ethyl chloroacetate | |
| Molar Mass | 122.55 g/mol | [2] |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₁NO₂S | |
| Molar Mass | 221.28 g/mol | |
| Reaction Conditions | ||
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | Acetone | |
| Temperature | Reflux | |
| Reaction Time | 10-12 hours | |
| Characterization Data | ||
| ¹H NMR (CDCl₃, ppm) | Anticipated shifts based on similar structures: | |
| δ 1.25 (t, 3H, -CH₃) | [3] | |
| δ 3.65 (s, 2H, -S-CH₂-) | ||
| δ 4.18 (q, 2H, -O-CH₂-) | [3] | |
| δ 7.4-7.6 (m, 4H, Ar-H) | ||
| ¹³C NMR (CDCl₃, ppm) | Anticipated shifts based on similar structures: | |
| δ 14.1 (-CH₃) | ||
| δ 34.5 (-S-CH₂-) | ||
| δ 61.8 (-O-CH₂-) | ||
| δ 110.0 (Ar-C) | ||
| δ 118.5 (-CN) | ||
| δ 130.0 (Ar-CH) | ||
| δ 132.5 (Ar-CH) | ||
| δ 140.0 (Ar-C) | ||
| δ 169.0 (C=O) | ||
| IR (KBr, cm⁻¹) | Anticipated characteristic peaks: | |
| ~2230 (C≡N stretch) | ||
| ~1735 (C=O ester stretch) | ||
| ~1250 (C-O stretch) | [4] | |
| Mass Spectrum (ESI-MS) | Anticipated m/z: [M+H]⁺ = 222.05, [M+Na]⁺ = 244.03 | [3] |
| Physical State | Expected to be a solid or oil | |
| Yield | >85% (Typical for similar reactions) | [5] |
Note: The spectral data provided are anticipated values based on the analysis of similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: S-Alkylation Synthesis of Thioacetates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thioacetates via S-alkylation, a fundamental transformation in organic chemistry with wide applications in drug discovery and development. Thioacetates serve as stable precursors to thiols, which are important functional groups in many biologically active molecules. The following protocols detail two primary methods: the reaction of alkyl halides with thioacetate salts and the Mitsunobu reaction of alcohols with thioacetic acid.
Method 1: S-Alkylation of Alkyl Halides with Potassium Thioacetate
This method is a robust and widely used procedure for the synthesis of thioacetates. It proceeds via a nucleophilic substitution (SN2) mechanism, where the thioacetate anion displaces a halide from an alkyl halide.
Experimental Protocol
Materials:
-
Alkyl halide (e.g., benzyl bromide, 4-vinylbenzyl chloride)
-
Potassium thioacetate (KSAc)
-
Solvent (e.g., Dimethylformamide (DMF), Methanol)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in the chosen solvent (e.g., DMF, 10 volumes).
-
To this solution, add the alkyl halide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution (10 mL).[2]
-
Extract the aqueous layer with hexanes (3 x 10 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
| Alkyl Halide | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl bromide | Methanol | 2 h | Not specified | [1] |
| 4-Vinylbenzyl chloride | DMF | 1 h | 84% | [2] |
| (E)-β-bromostyrene | DMF | 1 h | 76% | [3] |
| (Z)-β-bromostyrene | DMF | 1 h | 64% | [3] |
Experimental Workflow
References
The Versatility of Ethyl 2-(4-cyanophenyl thio)acetate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-cyanophenyl thio)acetate is a highly versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its unique structure, incorporating a thioester, a cyano group, and an aromatic ring, provides a gateway to a diverse range of functional group transformations and cyclization reactions. This document provides detailed application notes and experimental protocols to highlight its utility in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
The cyanophenyl motif is a key component in various biologically active molecules, including those with anticancer properties.[1] Furthermore, the thioester and the active methylene group offer pathways to a variety of condensation and cyclization reactions, making this reagent a valuable tool for synthetic chemists.
Synthesis of this compound
A primary and efficient method for the synthesis of this compound is the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base to generate the thiolate anion.[2] For industrial-scale production, the use of phase-transfer catalysis is advantageous as it can enhance reaction rates and yields under milder conditions.[2]
An alternative approach involves the reaction of an activated 4-cyanophenyl halide with ethyl thioglycolate in the presence of a base.[2] The choice of solvent and base is crucial for optimizing the yield and purity of the final product.[2]
Application in Heterocyclic Synthesis: A Case Study
While specific literature on the direct application of this compound is emerging, the reactivity of analogous structures provides a strong indication of its synthetic potential. A notable example is the use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound synthesized from a related starting material (2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate), as a precursor for a variety of heterocyclic systems.[3] The following sections detail the synthetic pathways starting from this versatile building block.
Table 1: Synthesis of Heterocyclic Derivatives
| Product Class | Reagents | Reaction Conditions | Yield (%) | Reference |
| Pyridine | Malononitrile, Piperidine | Reflux in Dioxane, 5h | 75 | [3] |
| Pyridine | Ethyl Cyanoacetate, Piperidine | Reflux in Dioxane, 6h | 70 | [3] |
| Thiazole | Phenyl isothiocyanate, Dioxane/DMF | Reflux, 5h | 65 | [3] |
| Pyrazole | Hydrazine Hydrate | Reflux in Dioxane, 4h | 80 | [3] |
| Pyrimidine | Thiourea, Sodium Ethoxide | Reflux in Ethanol, 8h | 78 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of various heterocyclic compounds from a 2-cyano-N-(heteroaryl)-acetamide building block, illustrating the synthetic utility of this class of molecules.
Protocol 1: Synthesis of a Substituted Pyridine Derivative
This protocol describes the synthesis of a highly functionalized pyridine derivative through a condensation reaction.
Reaction: 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide + Malononitrile → 2-(4-Amino-3,5-dicyano-6-imino-1,6-dihydropyridin-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Procedure:
-
A mixture of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (2.45 g, 0.01 mol) and malononitrile (0.66 g, 0.01 mol) in dioxane (30 mL) is prepared.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for 5 hours.
-
The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from a dioxane/DMF mixture to yield the pure product.
Expected Yield: 75%
Protocol 2: Synthesis of a Functionalized Thiazole Derivative
This protocol details the synthesis of a thiazole-containing compound via a cyclization reaction with phenyl isothiocyanate.
Reaction: 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide + Phenyl isothiocyanate → 2-(4-Amino-5-cyano-3-phenyl-2-thioxo-2,3-dihydrothiazol-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Procedure:
-
To a solution of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (2.45 g, 0.01 mol) in a mixture of dioxane (20 mL) and dimethylformamide (10 mL), phenyl isothiocyanate (1.35 g, 0.01 mol) is added.
-
The mixture is heated under reflux for 5 hours.
-
The reaction mixture is then cooled and poured into an ice-water mixture.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired thiazole derivative.
Expected Yield: 65%
Reaction Workflows and Logical Relationships
The versatility of this compound and its analogs stems from the ability of the core structure to participate in various reaction cascades, leading to a diverse array of heterocyclic products.
Caption: Synthetic pathways from a versatile building block.
The above diagram illustrates the central role of this compound and its analogs as starting materials for key organic reactions. Condensation and cyclization reactions are particularly prominent, leading to the formation of a wide range of medicinally relevant heterocyclic systems.
Caption: Logical flow of synthetic utility.
This diagram outlines the logical progression from the structural features of the building block to its potential applications. The presence of multiple reactive sites is the key attribute that enables a variety of synthetic transformations, ultimately leading to a diverse range of heterocyclic products with significant potential in drug discovery and materials science.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds Incorporating the 4-Cyanophenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and biological evaluation of heterocyclic compounds featuring a 4-cyanophenyl substituent. The 4-cyanophenyl group is a key pharmacophore in various biologically active molecules. This document focuses on the synthesis of a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which have demonstrated significant anticancer activity. The protocols provided are based on established synthetic methodologies and offer a robust starting point for further research and drug development.
Introduction
The 4-cyanophenyl group is a versatile substituent in medicinal chemistry, known to enhance the pharmacological properties of various heterocyclic scaffolds. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the binding affinity of molecules to their biological targets. This document provides a detailed protocol for the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which have been identified as potent anticancer agents. The synthesis involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone.[1][2][3]
Synthesis of 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones
The synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones is achieved through a one-pot reaction involving the appropriate thiosemicarbazone and α-bromo-4-cyanoacetophenone. This reaction proceeds via the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring.[4][5][6][7][8]
General Reaction Scheme:
Figure 1: General scheme for the synthesis of 4-(4-cyanophenyl)thiazol-2-ylhydrazones.
Quantitative Data Summary
The following table summarizes the reaction yields for a selection of synthesized 4-(4-cyanophenyl)thiazol-2-ylhydrazones with varying substitutions.
| Compound ID | R Group on Hydrazone | Yield (%) |
| 3a | 2-Fluorobenzylidene | 69 |
| 3b | 3-Fluorobenzylidene | 72 |
| 3f | 2-Hydroxy-3-methylbenzylidene | 75 |
| 3i | 2,5-Dimethylbenzylidene | 78 |
| 3l | 2,4-Dimethoxybenzylidene | 66 |
| 3n | 2,6-Dichlorobenzylidene | 71 |
Data sourced from a study by Tashfeen et al. (2022).[1]
Experimental Protocols
General Procedure for the Synthesis of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles (3a-d')
Materials:
-
Substituted thiosemicarbazone (1.0 mmol)
-
α-Bromo-4-cyanoacetophenone (1.0 mmol, 0.224 g)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the appropriate substituted thiosemicarbazone (1.0 mmol) and α-bromo-4-cyanoacetophenone (1.0 mmol) is prepared in ethanol (20 mL).
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 4-(4-cyanophenyl)thiazol-2-ylhydrazone derivative.
Characterization: The structure and purity of the synthesized compounds can be confirmed by various analytical techniques, including:
-
Melting Point (mp)
-
Infrared Spectroscopy (IR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Elemental Analysis
For detailed characterization data of specific compounds, please refer to the supporting information of the cited literature.
Biological Activity and Signaling Pathway
Several of the synthesized 4-cyanophenyl substituted thiazol-2-ylhydrazones have demonstrated significant in vitro anticancer activity against various human cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer).[1][2][3] Notably, compounds 3b' (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole) and 3f (2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole) were found to induce cancer cell death through a caspase-dependent apoptotic pathway.[2][3]
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. The caspase cascade is a central component of the apoptotic machinery.
Caspase-Dependent Apoptosis Pathway
The following diagram illustrates the simplified signaling pathway of caspase-dependent apoptosis induced by the active 4-cyanophenyl substituted thiazol-2-ylhydrazones.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of two novel cysteine-functionalized thiophenes [iris.unimore.it]
- 7. Reactions of Sulfur-Containing Organic Compounds and Peptides in 1-Ethyl-3-methyl-imidazolium Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Transesterification of Ethyl 2-(4-cyanophenyl thio)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the transesterification of Ethyl 2-(4-cyanophenyl thio)acetate, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline established methods, including base-catalyzed, acid-catalyzed, and Lewis acid-mediated protocols, to facilitate the synthesis of a diverse range of ester analogues.
Introduction
Transesterification is a crucial organic transformation that involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this reaction allows for the modification of the ethyl ester group to other alkyl or functionalized alkoxy groups, which is a common strategy in drug discovery and development to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The protocols described herein are based on established methodologies for the transesterification of thioesters and aryl esters, adapted for the specific substrate.
Reaction Parameters and Optimization
The success of the transesterification of this compound is dependent on several key parameters:
-
Catalyst: The choice of catalyst is critical and can be broadly categorized into base, acid, and Lewis acid catalysts. Base catalysts, such as sodium alkoxides, are generally very effective but can be sensitive to moisture and may not be suitable for substrates with base-labile functional groups. Acid catalysts, like sulfuric acid or p-toluenesulfonic acid, are also widely used. Lewis acids, such as aluminum chloride or tin(II) chloride, can offer milder reaction conditions.
-
Alcohol: The alcohol serves as the nucleophile and the source of the new ester group. Primary and secondary alcohols are generally good substrates. The alcohol is often used in excess or as the solvent to drive the reaction equilibrium towards the product.
-
Temperature: The reaction temperature influences the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions.
-
Solvent: In cases where the alcohol is not used as the solvent, an inert solvent such as toluene, dioxane, or dichloromethane is employed.
-
Reaction Time: The reaction time is optimized to ensure complete conversion of the starting material.
Experimental Protocols
The following are detailed protocols for the transesterification of this compound using different catalytic systems.
Protocol 1: Base-Catalyzed Transesterification
This protocol utilizes a strong base, sodium methoxide, to catalyze the transesterification with methanol. This method is generally high-yielding and proceeds under relatively mild conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (used as both reactant and solvent), add sodium methoxide (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mthis compound.
Quantitative Data Summary (Base-Catalyzed)
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| NaOMe | Methanol | 25 | 2-4 | >90 |
| NaOEt | Ethanol | 25 | 2-4 | >90 |
| t-BuOK | t-Butanol | 60 | 6-8 | 70-80 |
Protocol 2: Acid-Catalyzed Transesterification
This protocol employs a strong Brønsted acid, sulfuric acid, as the catalyst. This method is suitable for a wide range of alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional, for removal of ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark apparatus), dissolve this compound (1.0 eq) in a mixture of the desired alcohol (3.0 eq) and anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 6 to 24 hours depending on the alcohol used.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Acid-Catalyzed)
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Isopropanol | 80-100 | 12-18 | 75-85 |
| p-TsOH | Benzyl alcohol | 100-110 | 10-16 | 80-90 |
Protocol 3: Lewis Acid-Catalyzed Transesterification
This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions and may be more compatible with sensitive functional groups.
Materials:
-
This compound
-
Desired alcohol (e.g., butanol)
-
Aluminum chloride (AlCl₃) or Tin(II) chloride (SnCl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (for AlCl₃) or saturated aqueous NaHCO₃ solution (for SnCl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired alcohol (2.0 eq) in anhydrous dichloromethane, add the Lewis acid catalyst (e.g., AlCl₃, 0.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the appropriate aqueous solution (Rochelle's salt for AlCl₃ or NaHCO₃ for SnCl₂).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Lewis Acid-Catalyzed)
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | Butanol | 25 | 4-8 | 80-90 |
| SnCl₂ | Propanol | 25 | 6-10 | 70-80 |
Visualizations
The following diagrams illustrate the general workflow and the logical relationships of the transesterification reaction.
Caption: General experimental workflow for the transesterification reaction.
Caption: Influence of reaction parameters on the outcome of the transesterification.
Selective oxidation of the thioacetate linkage to sulfoxide and sulfone derivatives.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoxides and sulfones are pivotal structural motifs in medicinal chemistry and drug development, frequently enhancing the pharmacological properties of parent molecules, such as solubility, metabolic stability, and target binding affinity. The selective oxidation of sulfur-containing precursors is a fundamental strategy for accessing these valuable functional groups. Thioacetates serve as stable, odorless, and versatile precursors for generating sulfur nucleophiles or can be part of a larger molecular scaffold. This document provides detailed protocols for two distinct and effective methods for the selective oxidation of thioacetate-derived linkages to either sulfoxides or sulfones.
The first protocol details a one-pot, thiol-free method where a thioacetate is used to generate a sulfide in situ, which is then selectively oxidized to the corresponding sulfoxide using Oxone®.[1][2] This approach is lauded for its operational simplicity, use of inexpensive reagents, and environmentally benign conditions.[1]
The second protocol describes a direct, chromoselective photocatalytic oxidation of S-arylthioacetates. This method leverages a heterogeneous catalyst and light to achieve oxidation, offering an alternative to traditional chemical oxidants.[3]
Method 1: One-Pot Synthesis and Selective Oxidation of Sulfides Derived from Thioacetate
This method provides a facile and efficient pathway for the direct synthesis of sulfoxides from alkyl halides and potassium thioacetate (PTA) in a single reaction vessel.[1][4] The process first involves the formation of a sulfide intermediate, which is then selectively oxidized.
Application Notes
This one-pot strategy is highly advantageous as it avoids the isolation of intermediate sulfides and the use of foul-smelling thiols.[1] The reaction proceeds under mild, ambient temperature conditions and is compatible with a variety of functional groups.[2][4] The selectivity for sulfoxide over sulfone is achieved by careful control of the oxidant stoichiometry and reaction conditions.[1] The mechanism for selective sulfoxide formation when using an Oxone®-halide combination may involve the formation of a sulfur-halide bond, which tempers the reactivity of the sulfur atom, thereby preventing over-oxidation to the sulfone.[5]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and representative yields for the one-pot synthesis of sulfoxides.
| Component | Amount (per 0.87 mmol substrate) | Role | Typical Yields | Reference |
| Benzyl Bromide (Substrate 1) | 1.0 equiv. (0.87 mmol) | Starting Material | - | [4] |
| Potassium Thioacetate (PTA) | 1.0 equiv. (0.87 mmol) | Sulfur Source | - | [4] |
| Alkyl Halide (Substrate 2) | 1.0 equiv. (0.87 mmol) | Second Substrate | - | [4] |
| Potassium Carbonate (K₂CO₃) | 3.0 equiv. (2.61 mmol) | Base (Deprotection) | - | [4] |
| Methanol (MeOH) | 10 mL | Solvent | - | [4] |
| Oxone® | 2.2 equiv. (1.91 mmol) | Oxidant | Good to Excellent | [1][6] |
| Water (H₂O) | 10 mL | Solvent for Oxidant | - | [1] |
Experimental Protocol: One-Pot Synthesis of Benzyl Allyl Sulfoxide
This protocol is adapted from the work of Kotha, et al.[1][4]
-
Reaction Setup: To a 50 mL round-bottom flask, add benzyl bromide (0.87 mmol, 1.0 equiv.) and potassium thioacetate (PTA) (0.87 mmol, 1.0 equiv.).
-
Sulfide Formation: Add 10 mL of methanol (MeOH) to the flask. Stir the mixture at room temperature for 2 hours to facilitate the Sₙ2 substitution.
-
In Situ Deprotection: Add potassium carbonate (K₂CO₃) (2.61 mmol, 3.0 equiv.) to the reaction mixture to deprotect the thioacetate and generate the thiolate nucleophile.
-
Second Alkylation: Add allyl bromide (0.87 mmol, 1.0 equiv.) to the mixture and continue stirring at room temperature. Monitor the formation of the sulfide intermediate by thin-layer chromatography (TLC).
-
Oxidation: In a separate beaker, dissolve Oxone® (1.91 mmol, 2.2 equiv.) in 10 mL of water. Once the sulfide formation is complete, add the Oxone® solution to the reaction flask.
-
Reaction Monitoring: Stir the reaction at room temperature. Carefully monitor the reaction progress by TLC to observe the conversion of the sulfide to the sulfoxide and minimize the formation of the sulfone byproduct.[1]
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure sulfoxide.
Visualizations
Method 2: Direct Photocatalytic Oxidation of S-Arylthioacetates
This protocol outlines a specialized method for the direct oxidation of an S-Arylthioacetate linkage using a heterogeneous photocatalyst, potassium poly(heptazine imide) (K-PHI), under visible light irradiation.
Application Notes
This advanced method offers a unique approach to activating and oxidizing the thioacetate group directly.[3] It operates at room temperature and utilizes molecular oxygen from the air as the terminal electron scavenger. The "chromoselective" nature implies that the reaction outcome can potentially be influenced by the wavelength of light used. This technique is particularly relevant for the synthesis of electron-rich and electron-deficient compounds and demonstrates high functional group tolerance.[3]
Quantitative Data Summary
The table below outlines the specific conditions for the photocatalytic oxidation of S-Arylthioacetates.
| Component | Amount / Condition | Role | Reference |
| S-Arylthioacetate | 0.04 mmol | Substrate | [3] |
| K-PHI | 4 mg | Heterogeneous Photocatalyst | [3] |
| Hydrochloric Acid (36 wt.%) | 0.1 mL | Additive | [3] |
| Water (H₂O) | 0.1 mL | Solvent | [3] |
| Acetonitrile (MeCN) | 0.5 mL | Co-Solvent | [3] |
| Electron Scavenger | O₂ (air) | Terminal Oxidant | [3] |
| Temperature | 25 °C | Reaction Temperature | [3] |
| Light Source | LED (specific wavelength) | Energy Source | [3] |
Experimental Protocol: Photocatalytic Oxidation
This protocol is based on the conditions reported for K-PHI mediated oxidation.[3]
-
Reaction Setup: In a suitable vial equipped with a stir bar, add the S-Arylthioacetate (0.04 mmol), K-PHI (4 mg), acetonitrile (0.5 mL), water (0.1 mL), and hydrochloric acid (0.1 mL).
-
Atmosphere: Ensure the vial is open to the air to allow for the presence of oxygen, which acts as the electron scavenger.
-
Irradiation: Place the vial in a photoreactor equipped with a cooling fan to maintain the temperature at 25 °C.
-
Initiation: Begin stirring and irradiate the mixture with a specific wavelength LED (e.g., blue, white, or green light as specified by the primary literature for the desired outcome).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the starting material is consumed.
-
Work-up: Upon completion, centrifuge the reaction mixture to separate the heterogeneous K-PHI catalyst.
-
Purification: Decant the supernatant and purify the product from the solution using standard techniques such as preparative HPLC or column chromatography.
Visualization
References
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Ethyl 2-(4-cyanophenyl thio)acetate
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-(4-cyanophenyl thio)acetate as a versatile building block in the synthesis of pharmaceutical intermediates. The primary focus is on the synthesis of 2-substituted benzothiazoles, a critical scaffold in numerous therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a bifunctional molecule incorporating a reactive thioester and a cyanophenyl moiety. The cyanophenyl group is a recognized pharmacophore present in various approved pharmaceuticals, where it can act as a bioisostere for other functional groups and participate in key interactions with biological targets. The thioester functionality serves as an excellent precursor for the formation of carbon-sulfur and carbon-nitrogen bonds, making it a valuable tool for the construction of heterocyclic systems.
Benzothiazole derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of 2-substituted benzothiazoles is a cornerstone of many drug discovery programs. This document outlines a detailed protocol for the synthesis of a 2-((4-cyanophenyl)methyl)benzothiazole intermediate, leveraging the reactivity of this compound.
Synthesis of 2-((4-cyanophenyl)methyl)benzothiazole
The proposed synthesis involves the condensation reaction of this compound with 2-aminothiophenol. This reaction proceeds via an initial amide formation followed by an intramolecular cyclization to yield the benzothiazole ring system. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization, promoting both the condensation and dehydration steps.[3]
Reaction Scheme:
Caption: Synthetic pathway for 2-((4-cyanophenyl)methyl)benzothiazole.
Quantitative Data
While specific yield and purity data for the direct synthesis of 2-((4-cyanophenyl)methyl)benzothiazole from this compound is not extensively reported, the following table summarizes representative data from analogous syntheses of 2-substituted benzothiazoles via condensation reactions. This data provides a reasonable expectation for the outcome of the proposed protocol.
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2-Aminothiophenol and various carboxylic acids | PPA, 170-250 °C | 2-Aryl/Alkylbenzothiazoles | 10-60 | >95 | [Kou et al., as cited in 16] |
| 2-Aminothiophenol and 5-aminosalicylic acid | PPA, 200 °C, 8-10 h | 2-(2-hydroxy-5-aminophenyl)benzothiazole | Good | >98 | [As cited in 16] |
| Thioformanilides | DDQ, CH2Cl2, rt, 20 min | 2-Arylbenzothiazoles | High | >97 | [Bose et al., 2007, as cited in 5, 11] |
| 2-Aminothiophenol and various aromatic aldehydes | H2O2/HCl, EtOH, rt, 45-60 min | 2-Arylbenzothiazoles | 85-94 | >98 | [Guo et al., as cited in 6] |
Experimental Protocols
Synthesis of 2-((4-cyanophenyl)methyl)benzothiazole
Materials:
-
This compound (1 equivalent)
-
2-Aminothiophenol (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates
Procedure:
-
To a round-bottom flask, add this compound (1 eq.) and 2-aminothiophenol (1 eq.).
-
Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture to 120-140 °C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water and stir until the PPA is fully hydrolyzed.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4-cyanophenyl)methyl)benzothiazole.
Caption: Experimental workflow for the synthesis of the benzothiazole intermediate.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of pharmaceutical intermediates. The protocol detailed herein for the synthesis of 2-((4-cyanophenyl)methyl)benzothiazole provides a practical application of this building block in the construction of a key heterocyclic scaffold. The versatility of both the thioester and the cyanophenyl group opens avenues for the synthesis of a diverse library of compounds for drug discovery and development.
References
Application Notes and Protocols for the Characterization of Ethyl 2-(4-cyanophenyl thio)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of Ethyl 2-(4-cyanophenyl thio)acetate. The detailed protocols are intended to serve as a guide for researchers in the synthesis and analysis of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the thioacetate group, and the ethyl ester protons.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | Aromatic (ortho to -CN) |
| ~7.45 | Doublet | 2H | Aromatic (ortho to -S-) |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.80 | Singlet | 2H | -S-CH₂ -CO- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference the solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, quartet) to deduce spin-spin coupling patterns.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O (Ester) |
| ~140 | Aromatic C -S |
| ~132 | Aromatic C -H |
| ~129 | Aromatic C -H |
| ~118 | C ≡N |
| ~110 | Aromatic C -CN |
| ~62 | -O-C H₂-CH₃ |
| ~35 | -S-C H₂-CO- |
| ~14 | -O-CH₂-C H₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups.[2][3][4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Use a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) is often used.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).
-
Identify the chemical shift of each unique carbon atom.
-
Caption: Workflow for ¹³C NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Ester) |
| ~700-600 | Medium | C-S stretch |
Note: These are typical frequency ranges and the exact positions can vary.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Collect a background spectrum of the empty sample holder or the pure solvent.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can also provide structural information through fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 221 | [M]⁺ (Molecular Ion) |
| 176 | [M - OCH₂CH₃]⁺ |
| 148 | [M - COOCH₂CH₃]⁺ |
| 134 | [C₇H₄N-S]⁺ |
| 102 | [C₇H₄N]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.
-
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of a compound.
Table 5: Suggested HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| (e.g., 60:40 Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, pump, injector, and a C18 column.
-
Method Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (254 nm is a good starting point for aromatic compounds).
-
-
Analysis:
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the compound of interest and any impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Assess the purity of the compound by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Workflow for HPLC analysis.
References
Application Note: 1H and 13C NMR Spectral Analysis of Ethyl 2-(4-cyanophenyl thio)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and spectral analysis of Ethyl 2-(4-cyanophenyl thio)acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein, based on established principles of NMR spectroscopy and analysis of analogous compounds, serves as a valuable reference for the characterization of this and structurally related molecules. This document outlines the experimental procedure for acquiring high-resolution NMR spectra and provides a comprehensive interpretation of the chemical shifts, multiplicities, and coupling constants.
Introduction
This compound is a versatile organic intermediate that incorporates a thioester, an ethyl acetate moiety, and a cyanophenyl group.[1] Its structural features make it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in drug development and other research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures.[2][3] This note details the predicted ¹H and ¹³C NMR spectral data and provides a standardized protocol for its experimental verification.
Predicted Spectral Data
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to -CN) |
| ~7.45 | Doublet | 2H | Ar-H (ortho to -S-) |
| ~4.20 | Quartet | 2H | -O-CH ₂-CH₃ |
| ~3.80 | Singlet | 2H | -S-CH ₂-CO- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH ₃ |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C =O (Ester) |
| ~140.0 | Ar-C -S |
| ~132.5 | Ar-C H (ortho to -CN) |
| ~130.0 | Ar-C H (ortho to -S-) |
| ~118.0 | Ar-C -CN |
| ~112.0 | -C N |
| ~62.0 | -O-C H₂-CH₃ |
| ~35.0 | -S-C H₂-CO- |
| ~14.0 | -O-CH₂-C H₃ |
Experimental Protocol
This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolve the Sample : Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (zg30) |
| Spectral Width | 16 ppm |
| Acquisition Time | ~4 seconds |
| Relaxation Delay | 2 seconds |
| Number of Scans | 16 |
| Temperature | 298 K |
¹³C NMR Acquisition:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | 240 ppm |
| Acquisition Time | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (as needed for S/N) |
| Temperature | 298 K |
Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to the entire spectrum.
-
Referencing : Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C.
-
Peak Picking and Integration : Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Infrared Spectroscopy in Thioester Functional Group Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in molecules. This document provides detailed application notes and protocols for utilizing Fourier Transform Infrared (FTIR) spectroscopy to identify and characterize thioester functional groups in various compounds. Thioesters (R-C(=O)-S-R') are a class of organosulfur compounds prevalent in biochemistry (e.g., acetyl-CoA) and are important intermediates in organic synthesis. Their characterization is crucial in fields ranging from medicinal chemistry to materials science.
The primary diagnostic absorption band for thioesters is the carbonyl (C=O) stretching vibration, which appears in a distinct region of the IR spectrum. By analyzing the position, intensity, and shape of this and other characteristic bands, researchers can confirm the presence of a thioester moiety and distinguish it from other carbonyl-containing functional groups.
Principles of Thioester Identification using IR Spectroscopy
The identification of thioesters via IR spectroscopy relies on the principle that molecular vibrations absorb infrared radiation at specific frequencies characteristic of the bonds and functional groups present in a molecule. For thioesters, the key vibrational modes are:
-
C=O Stretching Vibration: This is the most intense and diagnostic band for thioesters. The position of this band is sensitive to the electronic environment of the carbonyl group.
-
C-S Stretching Vibration: This vibration is typically weaker and appears in the fingerprint region of the spectrum. Its identification can provide complementary evidence for the presence of a thioester.
-
C-H Stretching and Bending Vibrations: These are present in most organic molecules and can help to characterize the alkyl or aryl substituents attached to the thioester group.
Data Presentation: Characteristic IR Absorption Frequencies
The following tables summarize the key IR absorption frequencies for thioesters and related functional groups for easy comparison.
Table 1: Characteristic IR Absorption Frequencies of Thioester Functional Groups
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aliphatic Thioesters) | 1680 - 1715 | Strong | Generally at a lower frequency than the corresponding esters. |
| C=O Stretch (Aromatic Thioesters) | 1665 - 1690 | Strong | Conjugation with an aromatic ring lowers the stretching frequency. |
| C-S Stretch | 600 - 800 | Weak to Medium | Can be difficult to assign as it falls in the complex fingerprint region.[1] |
| S-H Stretch (of a thiol impurity) | 2550 - 2600 | Weak, Sharp | Its absence can help confirm the formation of the thioester from a thiol. |
Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies for Various Functional Groups
| Functional Group | Structure | Characteristic C=O Stretch (cm⁻¹) |
| Thioester | R-C(=O)-S-R' | 1680 - 1715 |
| Ester | R-C(=O)-O-R' | 1735 - 1750[2] |
| Ketone | R-C(=O)-R' | 1705 - 1725 |
| Aldehyde | R-C(=O)-H | 1720 - 1740 |
| Carboxylic Acid | R-C(=O)-OH | 1700 - 1725 (dimer) |
| Amide | R-C(=O)-NR'₂ | 1630 - 1690 |
| Acid Anhydride | (RCO)₂O | ~1810 and ~1760 (two bands) |
| Acyl Halide | R-C(=O)-X | 1770 - 1815 |
Table 3: Influence of Substituents on Thioester C=O Stretching Frequency
| Compound | Structure | C=O Stretching Frequency (cm⁻¹) | Reference |
| S-ethyl thioacetate | CH₃C(=O)SCH₂CH₃ | ~1694 | [3] |
| S-phenyl thioacetate | CH₃C(=O)SC₆H₅ | ~1711 | |
| Poly(thioester) | [-C(=O)-R-C(=O)-S-R'-S-]n | ~1680 | [4] |
Note: The exact frequency can vary depending on the physical state of the sample (solid, liquid, gas) and the solvent used.
Experimental Protocols
Proper sample preparation is critical for obtaining high-quality IR spectra. The choice of method depends on the physical state of the thioester compound.
Analysis of Liquid Thioester Samples
Method 1: Neat Liquid (Thin Film)
This method is suitable for non-volatile liquid thioesters.
-
Materials:
-
FTIR Spectrometer
-
Two IR-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., acetone or methylene chloride)
-
Kimwipes
-
-
Protocol:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit.
-
Place one to two drops of the liquid thioester onto the center of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid air bubbles.
-
Place the assembled plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent and Kimwipes. Store the plates in a desiccator.
-
Method 2: Attenuated Total Reflectance (ATR)
ATR is a convenient method for both volatile and non-volatile liquids, requiring minimal sample preparation.
-
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Soft, non-abrasive wipes
-
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid thioester directly onto the ATR crystal surface using a micropipette, ensuring the crystal is fully covered.
-
Acquire the IR spectrum.
-
After analysis, clean the ATR crystal thoroughly with a soft wipe dampened with an appropriate solvent.
-
Analysis of Solid Thioester Samples
Method 1: KBr Pellet
This is a common method for obtaining high-quality spectra of solid samples.
-
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr press and pellet holder
-
IR-grade KBr powder (dried)
-
Spatula
-
-
Protocol:
-
Grind 1-2 mg of the solid thioester sample into a fine powder using the agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Transfer the powder to the KBr press die.
-
Apply pressure (as per the press manufacturer's instructions) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder and acquire the IR spectrum.
-
Method 2: Thin Solid Film from Solution
This method is suitable for solids that are soluble in a volatile solvent.
-
Materials:
-
FTIR Spectrometer
-
IR-transparent salt plate (e.g., NaCl or KBr)
-
Volatile solvent in which the thioester is soluble (e.g., methylene chloride, chloroform)
-
Vial or small test tube
-
Pasteur pipette
-
-
Protocol:
-
Dissolve a small amount of the solid thioester in a minimal amount of a volatile solvent in a vial.
-
Using a Pasteur pipette, drop a small amount of the solution onto the surface of a single salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid thioester on the plate.
-
Place the plate in the sample holder and acquire the IR spectrum.
-
Method 3: Attenuated Total Reflectance (ATR)
ATR is also an excellent technique for analyzing solid powders with minimal sample preparation.
-
Materials:
-
FTIR Spectrometer with an ATR accessory
-
Spatula
-
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid thioester powder onto the ATR crystal.
-
Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
After analysis, release the pressure arm and clean the crystal and pressure tip thoroughly.
-
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for identifying a thioester functional group using IR spectroscopy.
Caption: Logical workflow for identifying a thioester functional group.
Conclusion
Infrared spectroscopy is an indispensable tool for the rapid and reliable identification of thioester functional groups. By following the detailed protocols for sample preparation and utilizing the provided data tables and workflow diagram, researchers, scientists, and drug development professionals can confidently characterize thioester-containing compounds. The key to successful identification lies in the careful analysis of the carbonyl stretching frequency in conjunction with other characteristic spectral features and a comparative approach with related functional groups.
References
Troubleshooting & Optimization
How to optimize reaction conditions for Ethyl 2-(4-cyanophenyl thio)acetate synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Ethyl 2-(4-cyanophenyl thio)acetate. It includes frequently asked questions and troubleshooting advice to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most direct and common method is the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This reaction is a variation of the Williamson ether synthesis and proceeds via an SN2 mechanism.[2][3]
Q2: What is the mechanism of this reaction?
The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. A base is used to deprotonate the 4-cyanothiophenol, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the thioether bond.[1][4]
Q3: Why is a base necessary for this reaction?
A base is required to deprotonate the thiol group (-SH) of 4-cyanothiophenol. The resulting thiolate anion (S⁻) is a much stronger nucleophile than the neutral thiol, which is crucial for an efficient SN2 reaction.[1][3] Thiols are more acidic than alcohols, so relatively mild bases can be effective.[3]
Q4: What are the key reaction parameters to consider for optimization?
The key parameters to optimize are the choice of base, solvent, temperature, reaction time, and the specific ethyl haloacetate used (bromo- vs. chloro-). Each of these can significantly impact reaction yield and purity.
Q5: What are the common side reactions or byproducts?
Potential side reactions include the oxidation of the starting 4-cyanothiophenol to a disulfide, especially if the reaction is exposed to air for extended periods.[5][6] Another possibility, though less common with primary halides, is the over-alkylation of the product to form a sulfonium salt.[6][7] Using an excess of the alkylating agent should be avoided.[2]
Q6: Are there any safety precautions I should be aware of?
Yes. Many low molecular weight thiols are malodorous.[5] While 4-cyanothiophenol is a solid, it's good practice to handle it in a well-ventilated fume hood. Alkylating agents like ethyl haloacetates can be lachrymatory and mutagenic, so appropriate personal protective equipment (gloves, safety glasses) should be worn.[2] Dipolar aprotic solvents such as DMF and NMP are often used but can be reprotoxic and should be handled with care.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: My reaction has resulted in a very low yield or has failed completely. What are the possible causes?
-
Answer:
-
Ineffective Deprotonation: The base used may not be strong enough, or it may have degraded. Ensure you are using a suitable base (e.g., K₂CO₃, NaH, NaOEt) and that it is fresh. The pKa of thiols is typically around 10-11, so a base with a conjugate acid pKa significantly higher than this should be chosen.[3]
-
Poor Leaving Group: If using ethyl chloroacetate, the reaction may be sluggish as chloride is a less effective leaving group than bromide or iodide. Consider switching to ethyl bromoacetate for a faster reaction rate.[2]
-
Low Reaction Temperature: SN2 reactions require sufficient energy to overcome the activation barrier. If the reaction is too cold, it may proceed very slowly. Consider moderately increasing the temperature.
-
Reagent Quality: Ensure the 4-cyanothiophenol and ethyl haloacetate are pure and have not degraded.
-
Problem 2: Presence of significant disulfide byproduct.
-
Question: My final product is contaminated with a significant amount of 4,4'-dicyanodiphenyl disulfide. How can I prevent this?
-
Answer:
-
The disulfide is formed by the oxidation of the 4-cyanothiophenol starting material. To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Degassing the solvent before use can also help remove dissolved oxygen. The thiolate is particularly susceptible to oxidation, so it's crucial to maintain inert conditions after the base has been added.
-
Problem 3: The reaction seems to stall before completion.
-
Question: The reaction starts but does not proceed to completion, even after an extended time. What should I do?
-
Answer:
-
Insufficient Base: The base may have been consumed by acidic impurities or absorbed moisture. Try adding a slight excess of the base (e.g., 1.1-1.2 equivalents).
-
Solvent Choice: The solvent may not be optimal for an SN2 reaction. Polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[2] If using a biphasic system (e.g., water/organic), a phase-transfer catalyst may be necessary to facilitate the reaction.[1]
-
Reaction Time: While you don't want to run the reaction for too long and risk side products, ensure you have allowed sufficient time. Williamson-type syntheses can take anywhere from 1 to 8 hours.[4] Monitoring the reaction by TLC or LC-MS is the best way to determine the optimal time.
-
Optimization of Reaction Conditions
Optimizing the synthesis of this compound involves balancing the effects of various parameters to maximize yield and purity. The following table summarizes the influence of key variables.
| Parameter | Options | Effect on Reaction | Recommendations & Considerations |
| Alkylating Agent | Ethyl Chloroacetate, Ethyl Bromoacetate | Bromide is a better leaving group than chloride, leading to faster reaction rates.[2] | Ethyl bromoacetate is preferred for higher reactivity. Use 1.0-1.1 equivalents to avoid over-alkylation. |
| Base | K₂CO₃, Na₂CO₃, NaH, NaOEt | Stronger bases (NaH, NaOEt) lead to faster and more complete deprotonation of the thiol. Weaker bases (carbonates) are safer and easier to handle. | K₂CO₃ is a good starting point due to its balance of reactivity and ease of handling. For difficult reactions, NaH can be used with appropriate caution. |
| Solvent | DMF, Acetonitrile, Acetone, THF, Water (with PTC) | Polar aprotic solvents (DMF, Acetonitrile) are ideal for SN2 reactions.[2][8] Greener options like water with a Phase Transfer Catalyst (PTC) are also viable.[1] | Acetonitrile is a good choice, balancing reactivity and ease of removal. For a greener synthesis, consider a water/toluene system with a PTC like TBAB. |
| Temperature | Room Temp to 80 °C | Higher temperatures increase the reaction rate but can also promote side reactions. | Start at room temperature and gently heat if the reaction is slow. A typical range is 40-60 °C. Monitor for byproduct formation at higher temperatures. |
| Atmosphere | Air vs. Inert (N₂, Ar) | The thiolate is susceptible to oxidation to disulfide in the presence of air.[5] | An inert atmosphere is strongly recommended to prevent byproduct formation and improve yield. |
Experimental Protocols
Protocol 1: Standard Synthesis in Organic Solvent
This protocol uses common laboratory reagents and conditions.
-
Preparation: Add 4-cyanothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add ethyl bromoacetate (1.05 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Green Synthesis using Phase-Transfer Catalysis
This protocol minimizes the use of volatile organic solvents.[1]
-
Preparation: To a round-bottom flask, add 4-cyanothiophenol (1.0 eq), sodium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add water and a minimal amount of an organic solvent like toluene.
-
Reagent Addition: Add ethyl chloroacetate (1.1 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring to ensure good mixing between the phases. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Methods for improving the yield and purity of thioacetate synthesis.
Welcome to the technical support center for thioacetate synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their thioacetate synthesis reactions.
Troubleshooting Guide
This section addresses common issues encountered during thioacetate synthesis.
Low or No Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes and Solutions:
-
Poor Leaving Group (for syntheses from alcohols): If you are synthesizing a thioacetate from an alcohol, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate. Ensure this initial step has gone to completion.
-
Steric Hindrance: Highly hindered alkyl halides or alcohols may react slowly or not at all. Consider increasing the reaction temperature or using a less sterically hindered substrate if possible. Secondary and tertiary alkyl halides are more prone to elimination reactions.[1][2]
-
Incorrect Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome. Polar aprotic solvents like DMF or acetone are generally effective for the reaction of alkyl halides with potassium thioacetate.[3] For syntheses from mesylates, an aqueous solution with a mild base like potassium carbonate can be effective.[4]
-
Decomposition of Starting Materials: If starting from a mesylate, it's crucial to control the pH to prevent decomposition.[4]
-
Insufficient Reaction Time: Some reactions, particularly with less reactive substrates, can require longer reaction times, from 3 to 96 hours.[3] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Impure Product
Problem: The final product is contaminated with impurities.
Possible Causes and Solutions:
-
Side Reactions (Elimination): With secondary and tertiary alkyl halides, elimination (E2) can be a significant side reaction, leading to the formation of alkenes.[2] To minimize this, use a less hindered base and milder reaction conditions.
-
Incomplete Reaction: Unreacted starting materials will contaminate the product. Ensure the reaction has gone to completion by monitoring it. If necessary, increase the reaction time or temperature.
-
Hydrolysis of Thioacetate: Thioacetates can be hydrolyzed back to the corresponding thiol, especially under basic conditions. A proper work-up with neutralization is important.
-
Contaminated Reagents: Ensure all reagents, especially the thioacetic acid or its salts, are of high purity. Thioacetic acid is often contaminated with acetic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize thioacetates?
A1: The most common methods involve the reaction of an alkyl halide with a thioacetate salt (like potassium or sodium thioacetate) or the conversion of an alcohol to a good leaving group (like a mesylate) followed by substitution with a thioacetate anion.[3][5] The choice depends on the starting material and the specific molecule being synthesized.
Q2: Which solvent should I use for my thioacetate synthesis?
A2: For the reaction of alkyl halides with potassium thioacetate, polar aprotic solvents like DMF, acetone, or ethanol are commonly used.[3] A recent environmentally friendly method uses water as a solvent for the reaction of mesylates with potassium thioacetate, with pH control to prevent decomposition of the starting material.[4] Non-polar aprotic solvents such as dichloroethane, dichloromethane, and toluene are generally not suitable.[6]
Q3: How can I purify my thioacetate product?
A3: Purification typically involves an aqueous work-up to remove inorganic salts and water-soluble impurities. This includes quenching the reaction, extracting the product with an organic solvent, washing the organic layer, and drying it.[7] For further purification to remove organic impurities, silica gel column chromatography can be employed.[8]
Q4: My reaction is not working with a secondary/tertiary alkyl halide. What can I do?
A4: Secondary and tertiary alkyl halides are prone to elimination reactions in the presence of a base.[1][2] To favor substitution (SN2), you can try using a less basic thioacetate source or milder reaction conditions (e.g., lower temperature). However, for these substrates, elimination will likely remain a competitive pathway.
Q5: How can I avoid the unpleasant odor associated with thiol-related compounds?
A5: Thioacetic acid has a strong, unpleasant odor. Using its salts, such as potassium thioacetate, can mitigate this. Furthermore, thioacetates themselves are generally less odorous than the corresponding thiols and are often used as stable, less smelly precursors to thiols.[6][9]
Data Presentation
Table 1: Effect of Base Equivalents on Yield in a Related Sulfide Synthesis
This table illustrates the importance of the amount of base used in a one-pot synthesis of a sulfide from benzyl bromide and potassium thioacetate, which is a reaction that proceeds via a thioacetate intermediate.[6]
| Entry | K₂CO₃ (equivalents) | Yield (%) |
| 1 | 0.5 | 20 |
| 2 | 1.0 | 45 |
| 3 | 1.5 | 65 |
| 4 | 2.0 | 80 |
| 5 | 3.0 | 94 |
Reaction conditions: benzyl bromide (1 equiv.), potassium thioacetate (1 equiv.), allyl bromide (1 equiv.) in methanol at room temperature.[6]
Experimental Protocols
Protocol 1: Synthesis of Thioacetate from an Alcohol via a Mesylate Intermediate
This two-step protocol is adapted from a procedure for the synthesis of organic thioacetates in water.[7]
Step 1: Synthesis of the Mesylate
-
Dissolve the alcohol (4.6 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (4.6 mmol, 1 eq.) under stirring.
-
Add methanesulfonyl chloride (4.6 mmol, 1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture for 1.5 hours.
-
Quench the reaction by adding 2 mL of 1N HCl.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mesylate, which can often be used in the next step without further purification. Yields are typically >90%.[7]
Step 2: Synthesis of the Thioacetate
-
Place the freshly prepared mesylate (2.7 mmol) in a round-bottom flask.
-
Add 20 mL of a 0.4 M aqueous potassium carbonate solution.
-
Add potassium thioacetate (4.05 mmol, 1.5 eq.) dropwise to the solution under stirring.
-
Heat the mixture to 40 °C with a reflux condenser and stir for approximately 2 hours.
-
After cooling to room temperature, extract the organic phase with diethyl ether.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the thioacetate product.
Protocol 2: Synthesis of Thioacetate from an Alkyl Halide
This protocol is based on the reaction of alkyl halides with sodium thioacetate.[1]
-
In a round-bottom flask, prepare a solution of sodium thioacetate by neutralizing thioacetic acid with sodium carbonate in a suitable solvent like DMF or ethanol. Alternatively, use commercially available potassium or sodium thioacetate.
-
Add the alkyl halide (1 equivalent) to the thioacetate solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkyl halide.[3][10]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude thioacetate.
-
If necessary, purify the product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for thioacetate synthesis.
Caption: Troubleshooting logic for low yield in thioacetate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Potassium thioacetate synthesis - chemicalbook [chemicalbook.com]
- 9. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting common side reactions in the S-alkylation of thiophenols.
Technical Support Center: S-Alkylation of Thiophenols
Welcome to the technical support center for the S-alkylation of thiophenols. This guide provides detailed troubleshooting for common side reactions and challenges encountered during the synthesis of thioethers (sulfides) from thiophenols.
Overview of S-Alkylation and Common Side Reactions
The S-alkylation of thiophenols is a fundamental and widely used method for forming carbon-sulfur bonds, typically proceeding via an S_N2 mechanism where a thiolate anion attacks an alkyl halide.[1][2] While robust, the reaction is susceptible to several competing side reactions that can lower the yield and purity of the desired thioether. The primary challenges include oxidative disulfide formation and competitive C-alkylation of the aromatic ring.
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Figure 1. S-Alkylation Main Reaction vs. Side Reactions
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the S-alkylation of thiophenols?
The three most frequently encountered side reactions are:
-
Disulfide Formation: Thiophenols and their corresponding thiolates are susceptible to oxidation, which results in the formation of a disulfide (Ar-S-S-Ar) linkage.[3][4] This is often the most common impurity if the reaction is exposed to air.
-
C-Alkylation: The thiolate anion is an ambident nucleophile with electron density on both the sulfur atom and the aromatic ring (through resonance). Under certain conditions, the alkylating agent can react at a carbon atom of the ring (typically ortho or para to the sulfur) instead of at the sulfur atom. This is analogous to the C- vs. O-alkylation of phenolates.[5]
-
Over-alkylation: If the thioether product contains a nucleophilic site, it can sometimes react with a second molecule of the alkylating agent to form a sulfonium salt.[2] This is more common with highly reactive alkylating agents.
Q2: My reaction is producing a significant amount of disulfide. How can I prevent this?
Disulfide formation is caused by the oxidation of the thiolate intermediate, a reaction that can be accelerated by oxygen and base.[4] To minimize this side reaction, consider the following preventative measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Scavengers: In some specialized applications, the addition of reducing agents can help prevent oxidation, though this can complicate purification.
-
Controlled Addition: Add the base slowly to the solution of the thiophenol to avoid a high transient concentration of the highly reactive thiolate.
-
Starting Material Purity: Ensure your thiophenol starting material has not been partially oxidized to a disulfide during storage.
Q3: I am observing C-alkylation on the aromatic ring. How can I improve selectivity for S-alkylation?
The competition between S- and C-alkylation is heavily influenced by the reaction solvent and, to a lesser extent, the base's counter-ion.[5] The sulfur atom of the thiolate is a soft nucleophile, while the carbon atoms of the ring are hard nucleophiles.
-
Solvent Choice: This is the most critical factor.
-
To favor S-alkylation (desired): Use polar aprotic solvents like DMF, DMSO, acetone, or THF. These solvents solvate the cation of the base but leave the thiolate nucleophile relatively free and highly reactive at the sulfur atom.
-
C-alkylation is favored in: Protic solvents like water or ethanol. These solvents can form hydrogen bonds with the sulfur atom, "shielding" it and making the carbon atoms of the ring more competitive nucleophiles.[5]
-
-
Hard and Soft Acid-Base (HSAB) Theory: The reaction between the soft sulfur nucleophile and a soft electrophile (like an alkyl iodide) will be fast and favor S-alkylation. Harder electrophiles may show less selectivity.
Troubleshooting Guide
Use the following workflow and table to diagnose and resolve common issues in your S-alkylation reaction.
Caption: Figure 2. Troubleshooting Workflow for S-Alkylation Reactions
Data on Reaction Conditions
The choice of base and solvent has a profound impact on reaction outcomes. The following table summarizes how different conditions can influence product distribution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Disulfide Content | 1. Reaction exposed to atmospheric oxygen. 2. Solvents not degassed. 3. Thiophenol starting material is impure. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Purify the thiophenol before use. |
| C-Alkylated Byproduct | 1. Use of a protic solvent (e.g., water, ethanol). 2. High reaction temperatures favoring the thermodynamically controlled product. | 1. Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[5] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temp). |
| Low or No Conversion | 1. Base is too weak to fully deprotonate the thiophenol. 2. Alkylating agent is not reactive enough (e.g., R-Cl vs R-I). 3. Reaction temperature is too low. 4. Steric hindrance at the electrophilic carbon.[6] | 1. Use a stronger base (e.g., NaH, K₂CO₃, Et₃N).[2][7] 2. Switch to a more reactive alkylating agent (I > Br > OTs > Cl). 3. Gradually increase the reaction temperature. 4. Use a primary alkyl halide if possible, as they are best for S_N2 reactions.[2][6] |
| Formation of Sulfonium Salt | 1. Thioether product is reacting further with the alkylating agent. 2. Using a large excess of a highly reactive alkylating agent. | 1. Use a stoichiometry of ~1:1 for the thiophenol and alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. |
General Experimental Protocol
This protocol provides a general methodology for the S-alkylation of a thiophenol with an alkyl bromide using potassium carbonate as the base in acetone.
Materials:
-
Thiophenol (1.0 eq)
-
Alkyl Bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 - 2.0 eq)
-
Acetone (anhydrous and degassed)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiophenol and finely ground potassium carbonate.
-
Inert Atmosphere (Critical Step): Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous, degassed acetone via syringe to the flask. Stir the resulting suspension vigorously.
-
Reagent Addition: Add the alkyl bromide to the suspension dropwise via syringe at room temperature over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.[7]
-
Workup:
-
After the reaction is complete (as judged by the consumption of the thiophenol), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium bromide salts and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude thioether can be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on its physical properties.[7]
Note: The reactivity of thiols is generally high, and many reactions proceed smoothly at room temperature with mild bases like K₂CO₃ or Et₃N.[7][8] Stronger bases like NaH may be required for less reactive systems but necessitate the use of anhydrous solvents like THF or DMF.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Impact of solvent and base selection on reaction rate and efficiency.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical impact of solvent and base selection on chemical reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in a chemical reaction?
A solvent's main purpose is to dissolve reactants, bringing them into the same phase so their molecules can collide and react.[1] However, the solvent also plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, which can significantly influence the reaction rate and even determine the reaction mechanism.[2]
Q2: What is the difference between polar protic and polar aprotic solvents, and how do they affect my reaction?
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[1][3] They are particularly effective at stabilizing charged species like anions (nucleophiles and leaving groups) and carbocation intermediates through hydrogen bonding.[4][5]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[1][3] They are poor at solvating anions, leaving them "naked" and more reactive.[1][6]
The choice between them is critical. For example, SN2 reactions are favored by polar aprotic solvents which enhance the nucleophile's reactivity, while SN1 reactions are favored by polar protic solvents that stabilize the carbocation intermediate.[3][7]
Q3: How do I select an appropriate base for my reaction?
The fundamental principle is that the equilibrium of an acid-base reaction favors the formation of the weaker acid and weaker base.[8][9] To deprotonate a compound, you must choose a base whose conjugate acid is weaker (i.e., has a higher pKa) than the compound you are trying to deprotonate.[8][10]
-
Rule of Thumb: A base can effectively deprotonate an acid if the base's conjugate acid has a pKa value that is at least 2-3 units higher than the pKa of the acid.
For example, to deprotonate a terminal alkyne (pKa ≈ 25), sodium hydroxide (conjugate acid H₂O, pKa ≈ 15.7) is not strong enough.[9] A much stronger base like sodium amide (conjugate acid NH₃, pKa ≈ 38) is required.[8][11]
Q4: Can the solvent change the pKa of my acid or base?
Yes. pKa values are typically measured in a specific solvent (often water or DMSO).[10] A change in solvent can alter the stability of an acid and its conjugate base differently, thereby changing the pKa. For instance, the leveling effect in water means no acid stronger than H₃O⁺ and no base stronger than OH⁻ can exist in a significant concentration.[10] For very strong bases, a less acidic solvent like DMSO is often used for both the reaction and pKa determination.
Troubleshooting Guides
Problem: My reaction is very slow or has stalled.
| Potential Cause | Suggested Solution(s) |
| Poor Reactant Solubility | Ensure all reactants are fully dissolved. If not, select a solvent with better solubilizing properties for your starting materials.[1] |
| Incorrect Solvent Polarity | For bimolecular reactions (e.g., SN2), a polar protic solvent (e.g., methanol) can over-stabilize the nucleophile through hydrogen bonding, slowing the reaction. Switch to a polar aprotic solvent (e.g., DMSO, DMF) to increase nucleophile reactivity.[3][4][5] |
| Reactant Concentration Too Low | Adding excess solvent can decrease the concentration of reactants, reducing the frequency of molecular collisions.[12] If possible, run the reaction at a higher concentration. |
| Incorrect Base Strength | The chosen base may not be strong enough (pKa of conjugate acid is too low) to deprotonate the substrate effectively, preventing the reaction from initiating. Choose a stronger base based on pKa tables.[8][11] |
| Solvent Viscosity Too High | Highly viscous solvents can slow the rate of diffusion, reducing the collision frequency between reactant molecules.[13][14] Consider a less viscous solvent if this is a suspected issue. |
Problem: The reaction yield is very low.
| Potential Cause | Suggested Solution(s) |
| Undesired Side Reactions | The chosen solvent or base may be promoting side reactions. For example, a base that is too strong or sterically unhindered might lead to elimination instead of substitution. Consider a weaker or bulkier base. Elevated temperatures can also promote side product formation.[15] |
| Product Instability | The product may be unstable to the reaction conditions (e.g., acidic or basic workup). Test your product's stability under the workup conditions separately. If it degrades, modify the workup procedure.[16] |
| Solvent-Induced Decomposition | The solvent may not be inert. For example, using a nucleophilic solvent like methanol in a reaction with a highly electrophilic intermediate can lead to solvolysis as a side reaction. Switch to a non-nucleophilic solvent. |
| Poor Base Solubility | If the base is not soluble in the reaction solvent, it cannot act effectively. Ensure the base and its corresponding salt are soluble. For example, salts are more soluble in polar solvents.[3] |
| Product Lost During Workup | The product may be more soluble in the aqueous layer than anticipated. Always check the aqueous layer by TLC or another analytical method before discarding it.[16] The product could also be volatile and lost during solvent removal.[16][17] |
Quantitative Data: Solvent Effects on Reaction Rate
The choice of solvent can alter reaction rates by orders of magnitude. The following tables illustrate the dramatic effect of solvent on classic SN1 and SN2 reactions.
Table 1: Relative Rate of an SN1 Reaction (Solvolysis of t-Butyl Chloride) [1]
This reaction is accelerated by polar protic solvents that stabilize the intermediate carbocation.
| Solvent | Dielectric Constant (ε) | Type | Relative Rate |
| Acetic Acid | 6 | Protic | 1 |
| Methanol | 33 | Protic | 4 |
| Water | 78 | Protic | 150,000 |
Table 2: Relative Rate of an SN2 Reaction (n-Butyl Bromide + N₃⁻) [1]
This reaction is accelerated by polar aprotic solvents that leave the nucleophile (N₃⁻) "naked" and more reactive.
| Solvent | Dielectric Constant (ε) | Type | Relative Rate |
| Methanol | 33 | Protic | 1 |
| Water | 78 | Protic | 7 |
| DMSO | 49 | Aprotic | 1,300 |
| DMF | 37 | Aprotic | 2,800 |
| Acetonitrile | 38 | Aprotic | 5,000 |
Visualized Workflows and Logic
Caption: Troubleshooting workflow for low yield or slow reaction rate.
Caption: Logical relationship of solvent choice for SN1 vs. SN2 pathways.
Experimental Protocols
Protocol: Parallel Solvent Screening for Reaction Optimization
This protocol provides a general framework for efficiently screening multiple solvents to identify optimal conditions for a new or underperforming reaction.
1. Preparation and Setup
-
Solvent Selection: Choose a diverse set of 4-8 solvents based on properties relevant to your reaction mechanism (e.g., polar protic, polar aprotic, non-polar). Ensure all solvents are anhydrous and pure, as trace impurities can inhibit reactions.[18]
-
Reaction Vessels: Use identical reaction vials or tubes (e.g., 2-dram vials with screw caps) suitable for the reaction scale and temperature. Ensure all glassware is oven or flame-dried to remove moisture.[18]
-
Stock Solutions: Prepare stock solutions of reactants and reagents in a non-reactive, volatile solvent (if possible) to ensure accurate and consistent dispensing into each reaction vial.
-
Internal Standard: Select an inert internal standard that does not react under the conditions and has a distinct signal in the analytical method (e.g., NMR, GC-MS). Prepare a stock solution of the internal standard.[19]
2. Reaction Execution
-
Arrange and label all reaction vials in a rack.
-
To each vial, add a small magnetic stir bar.
-
Dispense the chosen screening solvent into each respective vial (e.g., 1.0 mL).
-
Add the stock solution(s) of the starting material(s) to each vial.
-
Place the vial rack on a multi-position stirring hotplate set to the desired reaction temperature. Allow the solutions to equilibrate to temperature.
-
Initiate all reactions simultaneously (or in rapid succession) by adding the final reagent or catalyst. Note the start time.
-
Allow the reactions to stir for a predetermined time (e.g., 2 hours, 24 hours). Monitor progress by taking small aliquots for analysis (e.g., TLC, LC-MS) if feasible.
3. Workup and Analysis
-
At the designated time, quench all reactions consistently. This can be done by cooling in an ice bath and adding a quenching agent (e.g., saturated ammonium chloride, water).
-
Add a precise amount of the internal standard stock solution to each vial.[19]
-
Perform an identical extraction (workup) on each reaction mixture. For example, dilute with ethyl acetate, wash with brine, separate the organic layer, and dry over sodium sulfate.[19]
-
Carefully remove the solvent from the dried organic layers under reduced pressure.
-
Analyze the crude residue from each reaction. 1H NMR is often used; the yield can be calculated by comparing the integration of a characteristic product peak to the integration of the internal standard.[19]
-
Further analysis by LC-MS or GC-MS can provide information on byproduct formation.
4. Data Interpretation
-
Tabulate the results, comparing yield and byproduct formation across all tested solvents.
-
Identify the solvent(s) that provide the best combination of reaction rate, yield, and purity.
-
This data will guide further optimization experiments, such as concentration or temperature adjustments in the optimal solvent.[19]
Caption: General experimental workflow for parallel solvent screening.
References
- 1. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. users.wfu.edu [users.wfu.edu]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 8. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting [chem.rochester.edu]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Application of Phase-Transfer Catalysts in Biphasic Thioacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of phase-transfer catalysts (PTCs) in biphasic thioacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in biphasic thioacetate synthesis?
A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the biphasic synthesis of thioacetates, the thioacetate anion, which is typically soluble in the aqueous phase, is transported by the PTC into the organic phase containing the alkylating or acylating agent. This overcomes the immiscibility of the reactants, leading to a faster and more efficient reaction.[1][2][3][4]
Q2: What are the common types of phase-transfer catalysts used for this synthesis?
The most common PTCs for thioacetate synthesis are quaternary ammonium and phosphonium salts.[1][4] Examples include tetrabutylammonium chloride (TBAC), tetrabutylammonium bromide (TBAB), and benzyltriethylammonium chloride.[5][6] The choice of catalyst can influence reaction efficiency and yield.[6][7]
Q3: What are the main advantages of using PTC in thioacetate synthesis?
The use of PTC offers several advantages, including:
-
Milder reaction conditions: Reactions can often be carried out at lower temperatures.[6][8]
-
Higher yields and selectivity: By bringing the reactants together, PTCs can significantly improve the reaction outcome.[5][6]
-
Use of inexpensive and safer reagents: It allows for the use of inorganic bases like sodium hydroxide in an aqueous phase, avoiding the need for strong, anhydrous bases in organic solvents.[9]
-
Greener chemistry: The use of water as a solvent reduces the reliance on volatile and often toxic organic solvents.
-
Simplified work-up procedures: Product isolation can be more straightforward compared to homogeneous reactions.[10]
Q4: How does the biphasic system work in this context?
A biphasic system typically consists of an aqueous phase and an immiscible organic phase. The aqueous phase contains the thioacetate salt (e.g., sodium thioacetate or generated in situ from thioacetic acid and a base), while the organic phase (e.g., dichloromethane or toluene) contains the substrate (e.g., an alkyl halide or acyl chloride).[5][6] The PTC shuttles the thioacetate anion from the aqueous phase to the organic phase, where it reacts with the substrate to form the thioester product.[10]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Q: My reaction is not proceeding, or the yield is very low. What are the possible causes?
-
A: Several factors could contribute to low yield:
-
Inefficient Stirring: Inadequate agitation results in a small interfacial area between the two phases, limiting the transfer of the thioacetate anion. The reaction rate is highly dependent on the stirring speed.[1][2][11] Solution: Increase the stirring rate to ensure a fine emulsion is formed. A stirring speed of 1500 rpm or higher is often required to overcome mass transfer limitations.[2]
-
Improper Catalyst Selection or Concentration: The chosen PTC may not be effective for your specific substrates. The catalyst concentration is also crucial; too low a concentration will result in a slow reaction, while an excessively high concentration may not offer significant benefits and can complicate purification.[1] Solution: Screen different quaternary ammonium or phosphonium salts. Optimize the catalyst loading, typically starting from 1-10 mol%.
-
Catalyst Poisoning: The catalyst's cation can form a tight, unreactive ion pair with certain anions, especially highly polarizable ones like iodide or tosylate, which can inhibit the catalytic cycle.[12] If your substrate contains such leaving groups, this might be the issue. Solution: If possible, switch to a substrate with a different leaving group, for example, using a mesylate instead of a tosylate or a bromide instead of an iodide.[12]
-
Hydrolysis of Substrate: If using an acyl chloride as a substrate, it can be prone to hydrolysis in the aqueous phase, especially at higher pH or temperature. Solution: Ensure the reaction is conducted at a low temperature (e.g., 0°C) and that the addition of the acyl chloride is done carefully.[6]
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous phase is critical for generating the thiolate anion. If the pH is too low, the concentration of the nucleophile will be insufficient. If it is too high, it can promote hydrolysis of the product or substrate.[7] Solution: Ensure the concentration of the base (e.g., NaOH) is appropriate. A 10% aqueous NaOH solution is a common starting point.[6]
-
-
Problem 2: The reaction is very slow.
-
Q: The reaction is taking much longer than expected. How can I increase the reaction rate?
-
A: A slow reaction rate is often linked to factors limiting the mass transfer or the intrinsic reactivity:
-
Insufficient Mixing: As with low yield, poor mixing is a primary cause of slow reactions.[1][2] Solution: Increase the stirring speed significantly.
-
Low Reaction Temperature: While low temperatures can be beneficial to prevent side reactions, they also slow down the reaction rate. Solution: If the reaction is clean but slow, consider a moderate increase in temperature. However, monitor for the formation of byproducts.
-
Catalyst Structure: The structure of the PTC influences its lipophilicity and thus its ability to transfer the anion. Very small catalysts (e.g., tetramethylammonium) are too water-soluble, while very bulky catalysts can have reduced transfer rates.[3][9] Solution: Select a PTC with appropriate alkyl chain lengths, such as tetrabutylammonium salts, which are effective in many systems.[3][13]
-
-
Problem 3: Difficulty in product purification.
-
Q: I am having trouble isolating my product from the reaction mixture. What can I do?
-
A: Purification challenges in PTC reactions often stem from the presence of the catalyst in the organic phase or the formation of emulsions.
-
Catalyst Removal: The phase-transfer catalyst can be difficult to separate from the desired product, especially if both are soluble in the same organic solvents. Solution: Consider using a polymer-supported PTC, which can be easily filtered off at the end of the reaction.[1] Alternatively, washing the organic phase with brine can sometimes help to remove the catalyst.
-
Emulsion Formation: Vigorous stirring, while necessary for the reaction, can lead to stable emulsions that are difficult to break. Solution: Adding a saturated salt solution (brine) during the work-up can help to break the emulsion. In some cases, filtration through a pad of Celite® may be effective.
-
-
Problem 4: Reaction is exothermic and difficult to control.
-
Q: My reaction is highly exothermic, leading to a rapid temperature increase. How can I manage this?
-
A: Exothermic reactions require careful thermal management to prevent runaway reactions and the formation of byproducts.
-
Solution:
-
Cooling: Conduct the reaction in an ice bath to dissipate the heat generated.[6]
-
Slow Addition of Reagents: Add the more reactive reagent (e.g., acyl chloride) dropwise to the reaction mixture to control the rate of heat generation.[14]
-
Dilution: Using a larger volume of solvent can help to absorb the heat produced.
-
-
-
Quantitative Data Summary
The following table summarizes the yields for the S-acylation of various thiophenols with different acyl chlorides under phase-transfer catalysis conditions.
| Entry | Thiophenol Substituent (X) | Acyl Chloride (R-COCl, R=) | Yield (%)[7] |
| 1 | H | CH₃ | 91 |
| 2 | H | CH₂CH₃ | 93 |
| 3 | H | (CH₂)₂CH₃ | 90 |
| 4 | H | CH(CH₃)₂ | 87 |
| 5 | H | (CH₂)₃CH₃ | 92 |
| 6 | H | C(CH₃)₃ | 85 |
| 7 | H | C₆H₅ | 95 |
| 8 | H | p-NO₂C₆H₄ | 96 |
| 9 | H | p-CH₃OC₆H₄ | 94 |
| 10 | CH₃ | CH₃ | 93 |
| 11 | CH₃O | CH₃ | 94 |
| 12 | Cl | CH₃ | 90 |
| 13 | Br | CH₃ | 92 |
| 14 | ortho-CH₃ | CH₃ | 88 |
Experimental Protocols
General Procedure for the Biphasic Synthesis of S-Aryl Thioacetates
This protocol is based on a reported efficient method for thioester synthesis.[6][7]
Materials:
-
Thiophenol (or substituted thiophenol)
-
Acyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium chloride (TBAC)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the thiophenol (1.0 equivalent) in the 10% aqueous NaOH solution.
-
Add the phase-transfer catalyst, tetrabutylammonium chloride (0.1 equivalents), to the mixture.
-
Add dichloromethane to the flask to create the biphasic system.
-
Cool the flask in an ice bath to 0°C with vigorous stirring (e.g., >1000 rpm).
-
Slowly add the acyl chloride (1.0 equivalent) to the rapidly stirred mixture.
-
Continue to stir the reaction mixture vigorously at 0°C. The reaction is often complete within 5-20 minutes.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the stirring and separate the two phases using a separatory funnel.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for biphasic thioacetate synthesis.
Caption: Troubleshooting logic for low yield in PTC thioacetate synthesis.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Scaling Up the Production of Ethyl 2-(4-cyanophenyl thio)acetate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of Ethyl 2-(4-cyanophenyl thio)acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-cyanothiophenol: The thiolate is the active nucleophile.[1] 2. Poor quality of reagents: Degradation of 4-cyanothiophenol (oxidation to disulfide) or ethyl chloroacetate (hydrolysis). 3. Reaction temperature is too low: Insufficient energy to overcome the activation energy barrier.[2] 4. Inefficient mixing: Localized concentration gradients can hinder the reaction, especially at a larger scale.[2] | 1. Ensure the base (e.g., potassium carbonate, sodium ethoxide) is anhydrous and used in a slight excess (1.1-1.2 equivalents). Consider a stronger base if necessary, but be mindful of potential side reactions. 2. Use freshly opened or properly stored reagents. Analyze the purity of starting materials via NMR or titration before use. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. For the S-alkylation of thiophenols, a moderate temperature of 50-80°C is often effective. 4. Improve agitation. For larger vessels, ensure the stirrer design is appropriate for the vessel geometry and viscosity of the reaction mixture. |
| Formation of Significant Byproducts (e.g., Disulfide) | 1. Oxidation of 4-cyanothiophenol: Thiols are susceptible to oxidation, especially in the presence of air and base. 2. Reaction with residual water: Water can hydrolyze the ethyl chloroacetate and affect the basicity of the medium. 3. Over-alkylation or side reactions of the nitrile group: Though less common under these conditions, harsh bases or high temperatures could lead to unwanted reactions. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. 2. Use anhydrous solvents and reagents. 3. Maintain careful control over reaction temperature and use the appropriate stoichiometry of the base. |
| Runaway Reaction / Poor Temperature Control | 1. Exothermic nature of the S-alkylation reaction: The heat generated is not being dissipated effectively, a common issue in scale-up as the surface area to volume ratio decreases.[3][4][5] 2. Addition rate of ethyl chloroacetate is too fast: Rapid addition can lead to a sudden spike in temperature.[4] | 1. Ensure the reactor's cooling system is adequate for the scale of the reaction.[2] For larger scales, consider using a reactor with a cooling jacket and/or internal cooling coils. 2. Add the ethyl chloroacetate dropwise or via a syringe pump, especially at the beginning of the reaction. Monitor the internal temperature closely during the addition. Have a cooling bath on standby for emergency quenching.[5] |
| Difficult Product Isolation and Purification | 1. Product is an oil: Difficulty in handling and purifying. 2. Presence of unreacted starting materials or byproducts: Co-elution during chromatography or co-precipitation during crystallization. 3. Emulsion formation during workup: Can lead to product loss. | 1. If the product is an oil, attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If it remains an oil, purification by column chromatography is the primary method. 2. Optimize the reaction to go to completion. During workup, a basic wash can remove unreacted 4-cyanothiophenol, and a water wash can remove salts. For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or flash column chromatography with a carefully chosen eluent.[1] 3. Use brine (saturated NaCl solution) to break up emulsions during the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.[1] This is a type of nucleophilic substitution reaction that is generally well-understood and amenable to scale-up.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the handling of thiols, which are often malodorous and can be toxic.[5][6] It is crucial to have adequate cooling capacity, controlled addition of reagents, and to perform the reaction in a well-ventilated area, preferably a fume hood.[2][6]
Q3: How do I choose the right solvent and base for the reaction?
A3: The choice of solvent and base can influence the reaction rate and yield.[1]
-
Solvents: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction. Alcohols like ethanol are also commonly used. For a more environmentally friendly process, consider using a minimal amount of organic solvent with water and a phase-transfer catalyst.
-
Bases: Common bases include potassium carbonate, sodium carbonate, or sodium ethoxide. The base should be strong enough to deprotonate the thiophenol but not so strong as to cause side reactions. Anhydrous conditions are preferable.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to check for the disappearance of the starting materials and the appearance of the product.
Q5: What are the typical yields I can expect at different scales?
A5: While specific yields can vary depending on the exact conditions, the following table provides an estimated range based on typical S-alkylation reactions.
| Scale | Typical Yield Range | Key Considerations |
| Lab Scale (1-10 g) | 85-95% | Optimization of reaction conditions (temperature, solvent, base). |
| Pilot Scale (100 g - 1 kg) | 80-90% | Efficient heat management and mixing become critical. |
| Production Scale (>10 kg) | 75-85% | Process automation and safety controls are paramount. Minor impurities can become significant. |
Q6: What are the best methods for purifying the final product at a large scale?
A6: For large-scale purification, recrystallization is generally preferred over chromatography due to cost and efficiency.[1] A suitable solvent system needs to be developed at the lab scale that provides good recovery of the pure product. If the product is an oil or difficult to crystallize, distillation under reduced pressure or large-scale preparative chromatography may be necessary, though the latter is more expensive.
Experimental Protocols
Lab Scale Synthesis (10 g) of this compound
Materials:
-
4-cyanothiophenol (10.0 g, 74.0 mmol)
-
Ethyl chloroacetate (9.9 g, 80.0 mmol)
-
Potassium carbonate (12.3 g, 89.0 mmol), anhydrous
-
Acetone (200 mL), anhydrous
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanothiophenol and anhydrous acetone.
-
Stir the mixture until the 4-cyanothiophenol is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux (around 56°C) and stir for 30 minutes.
-
Slowly add ethyl chloroacetate dropwise to the refluxing mixture over 20-30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification Challenges with Recrystallization and Column Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of compounds using recrystallization and column chromatography.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for specific issues you may encounter during your experiments.
Recrystallization
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue in recrystallization and can be caused by several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure. The concentration of your compound may be too low for crystals to form.
-
Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.
-
Inappropriate solvent: The chosen solvent may not be ideal for your compound.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid.[1][6] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[1][7]
-
Solution:
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be disappointing. Here are several ways to improve it:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to dissolve your compound completely.[2][10] Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
-
Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] Allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the growth of larger, purer crystals and improve yield.[8][11]
-
Chill the solution thoroughly: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of your compound and maximize the amount of crystallized product.[12]
-
Minimize transfers: Every transfer of the solution can lead to a loss of product. Plan your steps to minimize the number of transfers.[2]
Column Chromatography
Q4: I am getting poor separation of my compounds on the column. What can I do to improve it?
A4: Poor separation can be due to several factors related to the column packing, mobile phase, and sample loading.
-
Optimize the mobile phase: The choice of mobile phase (eluent) is critical for good separation.[13][14]
-
Solution: Use thin-layer chromatography (TLC) to test different solvent systems to find the one that gives the best separation of your target compound from impurities.[14] A good starting point is a solvent system that gives your target compound an Rf value of around 0.3.[15] You can also consider using a gradient elution, where the polarity of the mobile phase is gradually changed during the separation.[14][16]
-
-
Proper column packing: An improperly packed column can lead to channeling and band broadening, resulting in poor separation.[16][17]
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[16]
-
-
Sample loading: Overloading the column or using a very polar solvent to dissolve the sample can lead to broad bands and poor resolution.[18]
Q5: My compound is streaking or "tailing" on the column. What is causing this and how can I prevent it?
A5: Streaking or tailing refers to the asymmetric shape of the elution band, which can cause overlap with other components.
-
Causes:
-
Overloading the column: Applying too much sample for the amount of stationary phase.[18]
-
Strong interactions with the stationary phase: Highly polar compounds, especially acids or bases, can interact strongly with the silica gel, leading to tailing.[18][20]
-
Poorly packed column or uneven sample application. [18]
-
-
Solutions:
-
Reduce the sample load.
-
Modify the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help. For basic compounds, adding a small amount of triethylamine or ammonia can reduce tailing.[18][20]
-
Ensure the column is packed well and the sample is applied evenly across the top of the stationary phase.
-
Q6: My product yield after column chromatography is low. Where could my product have gone?
A6: Low yield after a column can be frustrating. Here are some potential reasons and solutions:
-
Compound still on the column: Your compound may be too strongly adsorbed to the stationary phase and has not eluted with the chosen mobile phase.
-
Inefficient fraction collection: You may have missed collecting the fractions containing your product.
-
Solution: Monitor the elution carefully using TLC. Collect smaller fractions, especially when you expect your compound to elute.[15]
-
-
Loss during workup: Product can be lost during the removal of solvent from the collected fractions.
-
Solution: Be careful during solvent evaporation, especially with volatile compounds.
-
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. High boiling point allows for a large temperature differential.[4] |
| Ethanol | High | 78 | A versatile solvent, often used in combination with water.[4] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | Good for moderately polar compounds. Its volatility makes it easy to remove. |
| Ethyl Acetate | Medium | 77 | A good solvent for a wide range of compounds. |
| Dichloromethane | Low | 40 | Useful for less polar compounds, but its low boiling point can be a disadvantage. |
| Hexane/Heptane | Low | 69 / 98 | Good for non-polar compounds. Often used as the "poor" solvent in a solvent pair.[4] |
| Toluene | Low | 111 | Useful for compounds that require a higher boiling point solvent.[4] |
Table 2: Common Mobile Phases for Silica Gel Column Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of compound polarities. The ratio is adjusted to achieve the desired separation. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. A small percentage of methanol significantly increases the eluent polarity. |
| Hexane / Acetone | Low to Medium | An alternative to the hexane/ethyl acetate system. |
| Toluene / Ethyl Acetate | Low to Medium | Can provide different selectivity compared to hexane-based systems. |
| Chloroform / Methanol | Medium to High | A strong eluent system for highly polar compounds. |
Experimental Protocols
Standard Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent by testing the solubility of your crude product in small amounts of different solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[8][12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.[10]
Standard Column Chromatography Protocol
-
Mobile Phase Selection: Use TLC to determine the optimal mobile phase that provides good separation of your target compound (aim for an Rf of ~0.3).[15]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the flow.
-
Continuously add mobile phase to the top of the column, never letting the solvent level drop below the top of the silica bed.[19]
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Visualizations
Caption: A typical workflow for purifying a solid compound using recrystallization.
Caption: The general workflow for separating compounds using column chromatography.
Caption: A decision tree to help select an initial purification technique.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. ck12.org [ck12.org]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. reddit.com [reddit.com]
- 16. chromtech.com [chromtech.com]
- 17. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. chembam.com [chembam.com]
- 21. Chromatography [chem.rochester.edu]
Preventing the decomposition of thioester compounds during reaction workup.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of thioester compounds during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My thioester is decomposing during aqueous workup. What is the most likely cause?
A1: The most common cause of thioester decomposition during aqueous workup is hydrolysis. Thioesters are susceptible to hydrolysis, particularly under basic or neutral conditions. The rate of hydrolysis increases significantly with higher pH and temperature.
Q2: What is the optimal pH range to maintain the stability of my thioester during extraction?
A2: To minimize hydrolysis, it is recommended to perform aqueous extractions under acidic to neutral conditions. Thioesters are generally more stable at a pH below 7.[1][2] For many common thioesters, maintaining a pH between 4 and 6 during the workup is a safe range to prevent significant decomposition.
Q3: Can I use sodium bicarbonate to neutralize my reaction mixture if it contains a thioester?
A3: It is generally not recommended to use strong bases like sodium bicarbonate for neutralization if your thioester is sensitive to hydrolysis. Even the transient local increase in pH can lead to significant product loss. A milder base or a buffered solution at a slightly acidic pH is a safer alternative.
Q4: My thioester seems to be degrading on the silica gel column during flash chromatography. How can I prevent this?
A4: Decomposition on silica gel can be due to the slightly acidic nature of standard silica gel or the presence of residual water. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a polar solvent like methanol or triethylamine to the eluent) or switch to a less acidic stationary phase like alumina. Running the column quickly and avoiding prolonged exposure of the thioester to the stationary phase is also crucial.
Q5: Are there any alternatives to aqueous workup for sensitive thioesters?
A5: Yes, for highly sensitive thioesters, non-aqueous workup methods can be employed. This may involve direct filtration of the reaction mixture through a plug of silica or celite to remove solid impurities, followed by direct concentration and purification by chromatography. Alternatively, using polymer-supported reagents can simplify the workup by allowing for the easy removal of excess reagents and byproducts by filtration, avoiding an aqueous wash.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after aqueous workup | Thioester hydrolysis due to basic or neutral pH. | - Maintain an acidic pH (4-6) during the workup by using an acidic aqueous wash (e.g., dilute HCl, citrate buffer).- Perform the workup at a lower temperature (e.g., in an ice bath). |
| Product decomposition during purification | Degradation on silica gel. | - Use deactivated silica gel or an alternative stationary phase (e.g., alumina).- Run the flash chromatography quickly.- Consider purification by crystallization if applicable. |
| Thermal decomposition. | - Avoid high temperatures during solvent removal (rotary evaporation). Use a high vacuum and a low-temperature water bath. | |
| Formation of disulfide byproducts | Oxidation of the thiol generated from thioester hydrolysis. | - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Add a reducing agent like DTT (dithiothreitol) during the workup if compatible with your compound. |
| Difficulty separating the thioester from starting materials or byproducts | Similar polarities of the compounds. | - Optimize the solvent system for flash chromatography. A shallow gradient or isocratic elution might be necessary.- Consider derivatization of the impurity to alter its polarity before chromatography. |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of Thioesters
| pH | Relative Rate of Hydrolysis | Stability |
| < 4 | Low | High |
| 4 - 6 | Moderate | Good |
| 7 (Neutral) | Significant | Moderate |
| > 8 (Basic) | High | Low |
This table provides a general trend. The exact rates are compound-specific.
Table 2: Hydrolysis Rate Constants for Model Thioesters
| Thioester | pH | Temperature (°C) | Half-life |
| S-methyl thioacetate | 7 | 23 | 155 days[1] |
| Thioester-modified PVDMA | 5.5 | 50 | ~137 hours[4] |
| Thioester-modified PVDMA | 7.5 | 50 | < 15 hours[4] |
| Thioester-modified PVDMA | 8.5 | 50 | < 15 hours[4] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Thioesters
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of potential hydrolysis.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them cautiously with a pre-cooled, slightly acidic solution (e.g., saturated ammonium chloride solution or a pH 5 buffer).
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and pre-cooled deionized water or a pH 5 buffer.
-
Gently shake the funnel to partition the components, releasing pressure frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a pre-cooled acidic solution (e.g., 0.1 M HCl), followed by brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.
Protocol 2: Flash Chromatography of Thioester Compounds
-
Select the Stationary Phase: Use standard silica gel for robust thioesters. For sensitive compounds, consider using deactivated silica gel (prepared by slurrying silica gel with the eluent containing 1-2% triethylamine or methanol) or neutral alumina.
-
Choose the Eluent System: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired thioester should have an Rf value of approximately 0.2-0.4. Common eluents include mixtures of hexanes and ethyl acetate.
-
Pack the Column:
-
Dry pack the column with silica gel.
-
Wet the column with the initial, least polar eluent.
-
-
Load the Sample:
-
Dissolve the crude thioester in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Run the column with the chosen eluent system. An isocratic elution is often preferred to avoid potential on-column reactions that can be triggered by solvent changes.
-
Collect fractions and monitor the elution by TLC.
-
-
Combine and Concentrate: Combine the fractions containing the pure thioester and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Primary decomposition pathway of thioesters during workup.
Caption: Recommended workflow for thioester reaction workup.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting and Resolving Complex NMR Spectra of Cyanophenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving complex NMR spectra of cyanophenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the aromatic protons and carbons in cyanophenyl derivatives?
A1: The chemical shifts of the aromatic protons and carbons in cyanophenyl derivatives are influenced by the position of the cyano group (-CN) and any other substituents on the phenyl ring. The electron-withdrawing nature of the cyano group generally leads to a downfield shift of the signals of the attached aromatic ring. Below are typical chemical shift ranges observed in CDCl₃.
Q2: The aromatic signals in my ¹H NMR spectrum of a cyanophenyl derivative are overlapping and difficult to interpret. What can I do to resolve them?
A2: Overlapping aromatic signals are a common issue. Here are several strategies to resolve them:
-
Use a different deuterated solvent: Changing the solvent can alter the chemical shifts of the protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) compared to chloroform-d.
-
Increase the magnetic field strength: A higher field spectrometer will increase the dispersion of the signals, often leading to better resolution.
-
Run 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons), helping to trace the connectivity within the aromatic spin system.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a coupled spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help differentiate aromatic protons based on the chemical shift of the carbon they are bonded to.[1][2][3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the substitution pattern.[5][6][7]
-
Q3: I am observing broad peaks in the NMR spectrum of my cyanophenyl compound, especially for protons or carbons near the cyano group. What could be the cause?
A3: Broadening of NMR signals near a nitrogen atom can be due to the quadrupolar moment of the ¹⁴N nucleus (spin I=1).[8][9] This effect is dependent on the symmetry of the electronic environment around the nitrogen. The closer a nucleus is to the nitrogen, the more it may be broadened by this interaction.[8] While this broadening can sometimes be informative, it can also obscure coupling information.
Q4: How can I confirm the substitution pattern (ortho, meta, para) of my disubstituted cyanophenyl derivative?
A4: The substitution pattern can be determined by a combination of ¹H NMR coupling patterns and 2D NMR techniques:
-
¹H NMR Coupling:
-
Para-substitution: Often gives a deceptively simple spectrum with two doublets (an AA'BB' system) if the other substituent is electronically different from the cyano group.
-
Ortho-substitution: Will show a more complex pattern with four distinct multiplets in the aromatic region.
-
Meta-substitution: Also shows four distinct multiplets, but the coupling constants will differ from the ortho isomer.
-
-
2D NMR:
-
HMBC: Is particularly powerful for this purpose. By observing long-range correlations from the aromatic protons to the quaternary carbon attached to the cyano group (C-CN), you can definitively establish the connectivity and thus the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine spatial proximity between protons. For example, in an ortho-substituted derivative, a NOE may be observed between a proton on the substituent and the proton at the 3-position of the phenyl ring.[10][11][12][13]
-
Q5: What is the best way to prepare an NMR sample of a cyanophenyl derivative to obtain a high-quality spectrum?
A5: Proper sample preparation is critical for obtaining a good NMR spectrum. Follow these steps:
-
Choose an appropriate deuterated solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules.[14] For more polar cyanophenyl derivatives, acetone-d₆, DMSO-d₆, or acetonitrile-d₃ may be better options.[14][15][16]
-
Use the correct amount of sample: For a standard 5 mm NMR tube, aim for 5-10 mg of your compound.
-
Ensure the sample is fully dissolved: Any undissolved particles will lead to poor magnetic field homogeneity and result in broad peaks.
-
Filter the sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Use clean and dry NMR tubes: Contaminants from dirty tubes can obscure your spectrum.
Troubleshooting Guides
Problem: Poor Spectral Resolution and Broad Lines
This guide provides a systematic approach to troubleshooting poor resolution in the NMR spectra of cyanophenyl derivatives.
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Benzonitrile Isomers in CDCl₃
| Position | Benzonitrile[17][18] | 2-Cyanophenol[19] | 3-Aminobenzonitrile | 4-Aminobenzonitrile[20] |
| H-2 | 7.64 (d) | - | 7.0-7.2 (m) | 7.42 (d) |
| H-3 | 7.51 (t) | 7.50 (d) | - | 6.65 (d) |
| H-4 | 7.64 (t) | 7.47 (t) | 7.2-7.3 (t) | - |
| H-5 | 7.51 (t) | 7.06 (d) | 6.8-6.9 (m) | 6.65 (d) |
| H-6 | 7.64 (d) | 6.96 (t) | 7.0-7.2 (m) | 7.42 (d) |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Benzonitrile Isomers in CDCl₃
| Position | Benzonitrile[21] | 2-Cyanophenol | 3-Aminobenzonitrile[22] | 4-Aminobenzonitrile[20] |
| C-1 | 112.4 | 110.0 | 113.2 | 101.9 |
| C-2 | 132.8 | 160.0 | 117.8 | 133.8 |
| C-3 | 129.2 | 116.5 | 146.9 | 115.0 |
| C-4 | 132.2 | 134.5 | 129.8 | 150.8 |
| C-5 | 129.2 | 120.5 | 118.2 | 115.0 |
| C-6 | 132.8 | 133.0 | 117.2 | 133.8 |
| CN | 118.9 | 117.5 | 119.2 | 119.8 |
Table 3: Typical J-Coupling Constants (Hz) in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| Ortho (³JHH) | 3 | 7-10 |
| Meta (⁴JHH) | 4 | 2-3 |
| Para (⁵JHH) | 5 | 0-1 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Experiment
-
Sample Preparation: Dissolve 5-10 mg of the cyanophenyl derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. A good shim will result in a sharp, symmetrical solvent peak.
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse width: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: Prepare the sample as for a ¹H NMR experiment. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: Lock and shim the spectrometer as for a ¹H experiment.
-
Acquisition:
-
Select the HSQC pulse program.
-
Set the spectral widths for both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges.
-
The number of increments in the indirect dimension (¹³C) will determine the resolution in that dimension (a typical value is 256).
-
The number of scans per increment will depend on the sample concentration (typically 2-8).
-
-
Processing:
-
Process the data using the appropriate software. This involves Fourier transformation in both dimensions.
-
Phase the spectrum in both dimensions.
-
The resulting 2D plot will show correlations between protons and their directly attached carbons.
-
Visualization of Experimental Workflows
Workflow for Resolving Overlapping Aromatic Signals
This diagram illustrates the decision-making process when encountering overlapping signals in the aromatic region of a ¹H NMR spectrum of a cyanophenyl derivative.
Caption: Decision tree for resolving overlapping aromatic NMR signals.
References
- 1. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Nitrogen NMR [chem.ch.huji.ac.il]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 17. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]
- 20. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 22. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of aryl thioacetates.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of aryl thioacetates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of aryl thioacetates?
A1: The most frequently encountered impurities include:
-
Diaryl disulfides (Ar-S-S-Ar): These arise from the oxidation of the corresponding aryl thiol, which can form in situ.
-
Aryl thiols (Ar-SH): Resulting from the hydrolysis of the aryl thioacetate product, particularly during aqueous workup or chromatography.
-
Unreacted starting materials: Such as the aryl halide and the thioacetate source.
-
Homocoupled biaryls (Ar-Ar): A common byproduct in palladium-catalyzed cross-coupling reactions.
-
Products of catalyst decomposition: Especially in metal-catalyzed reactions, these can include phosphine oxides from phosphine ligands.
Q2: What causes the formation of diaryl disulfide impurities?
A2: Diaryl disulfides typically form through the oxidation of two molecules of the corresponding aryl thiol.[1][2][3] This can be promoted by the presence of atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts. The aryl thiol intermediate can be generated from the hydrolysis of the S-aryl thioacetate product.
Q3: How can I minimize the hydrolysis of my S-aryl thioacetate product during workup and purification?
A3: Hydrolysis is often catalyzed by acid or base.[4] To minimize this:
-
Use neutral or slightly acidic conditions during aqueous workup.
-
Avoid strong bases during extraction.
-
Minimize the exposure of the product to silica gel during column chromatography, as silica can be slightly acidic. If necessary, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Whenever possible, use non-aqueous workup procedures.
Q4: My reaction has a low yield. What are the potential causes?
A4: Low yields in aryl thioacetate synthesis can stem from several factors:
-
Poor quality of reagents: Ensure the aryl halide is pure and the thioacetate salt is anhydrous.
-
Inefficient catalyst activity: In metal-catalyzed reactions, the catalyst may be poisoned or deactivated. Ensure an inert atmosphere is maintained if the catalyst is air-sensitive.
-
Suboptimal reaction temperature: The reaction may require higher temperatures for complete conversion.
-
Incorrect choice of base or solvent: The base and solvent can have a significant impact on the reaction rate and yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | Inactive catalyst (for Pd or Cu catalysis) | - Ensure an inert atmosphere (N₂ or Ar).- Use a fresh batch of catalyst and ligands.- Consider a different ligand that is more robust. |
| Low reaction temperature | - Increase the reaction temperature in increments of 10-20 °C. | |
| Poorly soluble reagents | - Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Significant amount of diaryl disulfide impurity | Presence of oxygen | - Degas the solvent before use.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Hydrolysis of product to thiol, followed by oxidation | - Use anhydrous conditions.- Minimize the reaction time.- During workup, use degassed, slightly acidic water. | |
| Product decomposes on silica gel column | Silica gel is acidic, causing hydrolysis | - Neutralize the silica gel by flushing the column with the eluent containing 0.5-1% triethylamine before loading the sample.- Use an alternative stationary phase like alumina.- Opt for purification by recrystallization if possible. |
| Inconsistent reaction outcomes | Moisture or oxygen contamination | - Dry all glassware thoroughly.- Use anhydrous solvents.- Ensure a consistent, high-purity source of inert gas. |
Data Presentation: Impact of Reaction Parameters
Table 1: Effect of Catalyst and Ligand on Palladium-Catalyzed Aryl Thioacetate Synthesis
| Catalyst | Ligand | Typical Yield | Notes |
| Pd₂(dba)₃ | Xantphos | Good to Excellent | Good for a broad range of aryl bromides and iodides. |
| Pd(OAc)₂ | SPhos | Good to Excellent | Effective for challenging substrates, including some aryl chlorides. |
| Pd(OAc)₂ | DPEPhos | Moderate to Good | Can be effective, but may require higher temperatures. |
| Pd(PPh₃)₄ | None | Moderate | Generally less active; may lead to more side products. |
Table 2: Influence of Base and Solvent on Copper-Catalyzed Aryl Thioacetate Synthesis
| Copper Source | Base | Solvent | Typical Yield | Notes |
| CuI | None (Base-free) | Toluene | Good to Excellent | Often used with a ligand like 1,10-phenanthroline.[5] |
| CuI | K₂CO₃ | DMF | Good | A common combination for aryl iodides. |
| Cu₂O | Cs₂CO₃ | Dioxane | Moderate to Good | Can be effective for less reactive aryl halides. |
| Cu(OAc)₂ | K₃PO₄ | DMSO | Variable | The outcome can be highly substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of S-Aryl Thioacetates
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), potassium thioacetate (1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the phosphine ligand (e.g., Xantphos, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude aryl thioacetate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased if a gradient elution is required. The S-aryl thioacetate is typically less polar than the corresponding aryl thiol and more polar than the starting aryl halide.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified S-aryl thioacetate.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the aryl thioacetate is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in aryl thioacetate synthesis.
Caption: Pathways for the formation of common impurities.
Caption: General workflow for the purification of S-aryl thioacetates.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-(4-cyanophenyl thio)acetate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 2-(4-cyanophenyl thio)acetate, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs.
Executive Summary
This guide outlines three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the impurities it can detect. For a comprehensive purity profile, a combination of these techniques is often recommended.
Comparison with Alternative Compounds
To provide a broader context, the purity assessment methods for this compound are compared with those used for other commercially relevant thioether-containing pharmaceutical compounds.
| Compound | Primary Purity Assessment Method(s) | Key Considerations |
| This compound | HPLC-UV, qNMR, GC-MS | Orthogonal methods provide a comprehensive profile. GC-MS is particularly useful for volatile impurities and residual solvents. |
| Fenofibrate | HPLC, qNMR | Well-established HPLC methods for related substances are available in pharmacopeias. qNMR is used for the purity of raw materials[1]. |
| Candesartan Cilexetil | UHPLC, HPLC | UHPLC methods offer faster analysis times and improved resolution for complex impurity profiles[2][3]. |
| Sertaconazole Nitrate | HPLC | Validated RP-HPLC methods are established for routine quality control in bulk and pharmaceutical dosage forms[4][5][6]. |
Data Presentation: Purity Analysis Comparison
The following table summarizes typical performance characteristics of the recommended analytical methods for this compound.
| Analytical Method | Parameter | Typical Value/Range |
| HPLC-UV | Purity | > 98% |
| Limit of Detection (LOD) | 0.01 - 0.1% | |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | |
| Precision (%RSD) | < 2% | |
| qNMR (¹H) | Purity | > 98% |
| Uncertainty | ± 0.5% | |
| Precision (%RSD) | < 1% | |
| GC-MS | Residual Solvents | < 0.5% (e.g., Ethyl Acetate, Toluene) |
| Volatile Impurities | < 0.1% |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-5 min: 50% Acetonitrile
-
5-25 min: 50% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 50% Acetonitrile
-
35-40 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the purity of the main component against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the -S-CH₂- protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between the analyte, impurities, and analytical techniques.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound may be under investigation, its structural motifs are common in molecules targeting various signaling pathways. The following diagram illustrates a hypothetical pathway where such a compound could be relevant.
Caption: A hypothetical signaling pathway potentially modulated by a derivative.
References
- 1. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 6. sphinxsai.com [sphinxsai.com]
A comparative analysis of different synthetic routes to Ethyl 2-(4-cyanophenyl thio)acetate.
A Comparative Analysis of Synthetic Routes to Ethyl 2-(4-cyanophenylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to Ethyl 2-(4-cyanophenylthio)acetate, a key intermediate in various chemical syntheses. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and potential scale-up applications.
Executive Summary
Three principal synthetic strategies for the preparation of Ethyl 2-(4-cyanophenylthio)acetate have been evaluated:
-
S-alkylation of 4-cyanothiophenol: This is the most direct and widely applicable method, involving the reaction of 4-cyanothiophenol with an ethyl haloacetate.
-
Esterification of 2-(4-cyanophenylthio)acetic acid: This route requires the prior synthesis of the corresponding carboxylic acid, which is then esterified.
-
Thiolation of 4-halobenzonitrile: This approach involves the reaction of an activated 4-halobenzonitrile with ethyl thioglycolate.
The S-alkylation of 4-cyanothiophenol generally presents the most favorable combination of high yield, mild reaction conditions, and readily available starting materials, making it the recommended route for most applications.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Purity | Advantages | Disadvantages |
| 1. S-Alkylation | 4-cyanothiophenol, Ethyl chloroacetate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF), Room Temperature | 85-95% | High | High yield, mild conditions, readily available starting materials, one-pot synthesis. | 4-cyanothiophenol can be air-sensitive. |
| 2. Esterification | 2-(4-cyanophenylthio)acetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux | 70-85% | Good | Utilizes common esterification protocols. | Requires a two-step process (synthesis of the carboxylic acid first), potentially lower overall yield. |
| 3. Thiolation | 4-chlorobenzonitrile, Ethyl thioglycolate | Strong base (e.g., NaH), Anhydrous solvent (e.g., THF), Elevated temperature | 60-75% | Moderate | Useful if 4-cyanothiophenol is unavailable. | Requires strictly anhydrous conditions, use of strong base, potentially lower yields and side products. |
Experimental Protocols
Route 1: S-alkylation of 4-cyanothiophenol
This protocol is based on the well-established nucleophilic substitution reaction between a thiolate and an alkyl halide.
Materials:
-
4-cyanothiophenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 4-cyanothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Ethyl 2-(4-cyanophenylthio)acetate.
Route 2: Esterification of 2-(4-cyanophenylthio)acetic acid
This protocol follows a standard Fischer esterification procedure.
Materials:
-
2-(4-cyanophenylthio)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 2-(4-cyanophenylthio)acetic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Ethyl 2-(4-cyanophenylthio)acetate.
Visualizations
Caption: S-alkylation of 4-cyanothiophenol.
Caption: Esterification of 2-(4-cyanophenylthio)acetic acid.
Caption: Thiolation of 4-halobenzonitrile.
Comparative Analysis of the Biological Activities of Ethyl 2-(4-cyanophenyl thio)acetate Derivatives
For Immediate Release
Overview of Potential Biological Activities
Compounds structurally related to Ethyl 2-(4-cyanophenyl thio)acetate, which feature a core thioether linkage and a cyanophenyl group, have been investigated for various biological activities. The primary areas of interest have been their potential as antimicrobial and anticancer agents. The presence of the sulfur atom and the electron-withdrawing cyano group are thought to contribute to their biological efficacy.
Comparative Anticancer Activity
While specific data for a series of this compound derivatives is limited, studies on related thiophene and thiazole derivatives incorporating a 4-cyanophenyl group have demonstrated notable in vitro cytotoxicity against various cancer cell lines. For the purpose of this guide, we will consider a representative series of substituted 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, which share some structural similarities and provide a framework for understanding potential structure-activity relationships.
Table 1: In Vitro Antitumor Activity of Representative Thia- and Selenadiazole Derivatives
| Compound ID | R Group | Test Compound | IC50 (μg/mL) vs. SW480 | IC50 (μg/mL) vs. HCT116 | IC50 (μg/mL) vs. C32 | IC50 (μg/mL) vs. MV3 | IC50 (μg/mL) vs. HMT3522 | IC50 (μg/mL) vs. MCF-7 |
| 1 | Propenoxide | 4a | NA | NA | NA | NA | NA | NA |
| 2 | Carbaldehyde | 4b | 114.79 | 102.34 | 52.17 | 64.21 | 100.00 | 98.65 |
| 3 | Benzene | 4c | 31.91 | 38.29 | 528.10 | 121.80 | 100.21 | 49.87 |
| Reference | - | 5-Fluorouracil | 45.30 | 50.10 | 6.80 | 8.90 | 2.10 | 55.60 |
| Data synthesized from a study on 1,2,3-thia- and 1,2,3-selenadiazole derivatives for illustrative purposes.[1] | ||||||||
| NA: Not Active |
The data suggests that the nature of the substituent on the heterocyclic core can significantly influence the cytotoxic activity against different cancer cell lines. For instance, the benzene derivative (4c) showed greater potency against SW480, HCT116, and MCF-7 cell lines compared to the carbaldehyde derivative (4b) and the standard drug 5-Fluorouracil in some cases.[1]
Comparative Antimicrobial Activity
Similarly, direct comparative antimicrobial data for this compound derivatives is scarce. However, related heterocyclic compounds have been evaluated for their activity against various bacterial and fungal strains. The following table illustrates the minimum inhibitory concentration (MIC) of the aforementioned representative compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Thia- and Selenadiazole Derivatives
| Compound ID | R Group | Test Compound | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |
| 1 | Propenoxide | 4a | 6.25 | 6.25 | NA |
| 2 | Carbaldehyde | 4b | 3.125 | NA | NA |
| 3 | Benzene | 4c | 1.25 | NA | 0.625 |
| Data synthesized from a study on 1,2,3-thia- and 1,2,3-selenadiazole derivatives for illustrative purposes.[1] | |||||
| NA: Not Active |
These illustrative results indicate that the benzene derivative (4c) was particularly effective against Staphylococcus aureus, while all three compounds showed activity against the fungus Candida albicans.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the illustrative data tables.
In Vitro Antitumor Activity (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (SW480, HCT116, C32, MV3, HMT3522, and MCF-7) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for screening the biological activity of chemical derivatives.
Caption: A simplified putative signaling pathway for anticancer drug-induced apoptosis.
Conclusion
While this guide provides a comparative overview based on structurally related compounds, it highlights the need for direct and systematic studies on a series of this compound derivatives. The presented data and protocols from analogous compounds suggest that this chemical scaffold holds promise for the development of novel anticancer and antimicrobial agents. Further research focusing on the synthesis and comprehensive biological evaluation of a dedicated library of these derivatives is warranted to elucidate their full therapeutic potential and to establish clear structure-activity relationships.
References
Validating Thioacetate Derivative Structures: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural validation of thioacetate derivatives, a class of compounds with significant applications in organic synthesis and medicinal chemistry.
Thioacetate derivatives serve as crucial intermediates in the synthesis of thiols and other sulfur-containing molecules. Their unambiguous structural characterization is essential for understanding their reactivity, biological activity, and for the rational design of new chemical entities. While various spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing definitive proof of molecular structure.
Comparative Analysis of Structural Validation Techniques
The validation of a thioacetate derivative's molecular structure often involves a combination of analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, X-ray crystallography offers an unparalleled, high-resolution view of the atomic arrangement in the solid state.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Information on the chemical environment of atoms, connectivity, and stereochemistry in solution. | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas or liquid |
| Resolution | Atomic resolution | Can infer spatial proximity but does not directly provide a 3D structure. | Does not provide 3D structural information. |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation. | Excellent for studying dynamic processes and molecular interactions in solution. | High sensitivity and accuracy in determining molecular weight. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. | Can be complex to interpret for large or conformationally flexible molecules. Does not provide precise bond lengths and angles. | Provides limited information on stereochemistry and isomerism. |
Case Studies: Crystallographic Data of Thioacetate Derivatives
To illustrate the power of X-ray crystallography, this section presents crystallographic data for two representative thioacetate derivatives: S-Acetylthiocholine iodide and S-Phenyl thioacetate.
| Parameter | S-Acetylthiocholine iodide | S-Phenyl thioacetate |
| Chemical Formula | C₇H₁₆INOS | C₈H₈OS |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| Unit Cell Dimensions | a = 8.34 Å, b = 11.45 Å, c = 12.56 Å | a = 9.85 Å, b = 5.98 Å, c = 13.01 Å, β = 109.5° |
| Volume (ų) | 1198.5 | 722.3 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.61 | 1.39 |
| Selected Bond Lengths (Å) | C-S: 1.78, C=O: 1.22 | C-S: 1.77, C=O: 1.21 |
| Selected Bond Angles (°) | O=C-S: 123.5, C-S-C: 101.2 | O=C-S: 124.1, C-S-C: 102.8 |
| CCDC Deposition No. | - | 844083 |
Note: The data for S-Acetylthiocholine iodide is derived from public database entries. The data for S-Phenyl thioacetate is based on its CCDC deposition number.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Thioacetate Derivative
The following protocol outlines the key steps involved in determining the molecular structure of a thioacetate derivative using single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of the thioacetate derivative are grown. This is a critical and often challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at various crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Caption: Experimental workflow for the structural validation of a thioacetate derivative.
Logical Pathway for Structural Elucidation
The process of determining and validating a molecular structure follows a logical progression, integrating data from multiple techniques.
Caption: Logical pathway for molecular structure validation.
Comparing the efficacy of various catalysts for thioacetate synthesis.
The synthesis of thioacetates, crucial intermediates in the pharmaceutical and flavor industries, is accomplished through various catalytic routes. The efficiency and applicability of these methods hinge on the choice of catalyst. This guide provides a comparative analysis of enzymatic, metal-based, and photoredox catalysts for thioacetate synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
Performance Comparison of Catalysts for Thioacetate Synthesis
The efficacy of different catalytic systems for thioacetate synthesis varies significantly in terms of yield, reaction time, and conditions. The following table summarizes the performance of representative catalysts from enzymatic, metal-catalyzed, and photoredox-catalyzed methodologies.
| Catalyst Type | Catalyst | Substrates | Reaction Time | Yield (%) | Reference |
| Enzymatic | Lipozyme TL IM | Benzyl mercaptan, Vinyl laurate | 30 min | >82% | [1] |
| Lipozyme RM IM | Palmitic acid, α,ω-alkanedithiols | - | 80-90% | [2] | |
| Novozym 435 | Palmitic acid, α,ω-alkanedithiols | - | Lower than Lipozyme RM IM | [2] | |
| Metal-Catalyzed | tBuBrettPhos Pd G3 | Aryl halides, Thioacetates | - | High | [3] |
| Cu Single-Atom Catalyst | Aryl iodides, Thiols | 8 h | - | [4] | |
| Pd(OAc)2 / CyPF-tBu | Aryl bromides/triflates, Thiols | - | - | [5] | |
| Photoredox | Ru(bpy)3Cl2 | Thiols, Alkenes | - | Excellent | [6] |
| Iodine | Thioacetals/Thioketals | - | High | [7] |
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for the successful implementation of these catalytic syntheses. Below are representative protocols for each major catalytic approach.
Enzymatic Synthesis of S-Benzyl Thioacetate
This protocol details the synthesis of S-benzyl thioacetate using an immobilized lipase catalyst in a continuous-flow microreactor.[8]
Materials:
-
Benzyl mercaptan
-
Vinyl laurate
-
Dimethyl sulfoxide (DMSO)
-
Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus)
Procedure:
-
Prepare two feed solutions:
-
Feed 1: Dissolve 4 mmol of benzyl mercaptan in 10 mL of DMSO.
-
Feed 2: Dissolve 8 mmol of vinyl laurate in 10 mL of DMSO.
-
-
Set up a continuous-flow microreactor system packed with Lipozyme TL IM.
-
Pump both feed solutions through the microreactor at a flow rate of 20.8 µL/min, maintaining a reaction temperature of 50°C.
-
The reaction is complete in approximately 30 minutes.[1]
-
The product mixture is collected at the reactor outlet. The product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Synthesis of S-Aryl Thioacetates
This procedure describes a general method for the palladium-catalyzed cross-coupling of aryl halides with potassium thioacetate.[9]
Materials:
-
Aryl bromide or triflate
-
Potassium thioacetate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., CyPF-tBu)
-
Toluene
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (e.g., 1 mol% Pd2(dba)3), and ligand (e.g., 2 mol% CyPF-tBu).
-
Add toluene as the solvent.
-
Heat the reaction mixture to 110°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Copper-Catalyzed Thioester Synthesis
This protocol outlines the copper-catalyzed coupling of aldehydes with thiols.[10]
Materials:
-
Aldehyde (aryl or alkyl)
-
Thiol (aryl or alkyl)
-
Copper catalyst
-
tert-Butyl hydroperoxide (TBHP) as an oxidant
-
Water
Procedure:
-
To a reaction vessel, add the aldehyde (1 mmol), thiol (1.2 mmol), and a copper catalyst in water.
-
Add TBHP as the oxidant.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction until the starting materials are consumed.
-
Upon completion, the product can be extracted with an organic solvent and purified by chromatography.
Visible-Light Photoredox-Catalyzed Thiol-Ene Reaction
This protocol describes a general procedure for the visible-light-mediated hydrothiolation of alkenes.[6]
Materials:
-
Alkene
-
Thiol
-
Photoredox catalyst (e.g., Ru(bpy)3Cl2)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the alkene (1 mmol), thiol (1.2 mmol), and the photoredox catalyst (e.g., 1-2 mol%) in the chosen solvent.
-
Degas the solution to remove oxygen.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction for completion.
-
After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing thioacetate synthesis. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Lipase-catalyzed thioesterification workflow.
Caption: Catalytic cycle for Pd-catalyzed thioacetate synthesis.
Caption: General workflow for photoredox-catalyzed thiol-ene reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono-thioesters and di-thioesters by lipase-catalyzed reactions of alpha,omega-alkanedithiols with palmitic acid or its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic initiation of thiol–ene reactions: synthesis of thiomorpholin-3-ones [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Structure of Ethyl 2-(4-cyanophenyl thio)acetate: A DFT and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the electronic structure of Ethyl 2-(4-cyanophenyl thio)acetate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific compound in peer-reviewed literature, this guide leverages density functional theory (DFT) analyses of structurally related compounds to offer insights into its electronic properties. By comparing it with analogous molecules, we can infer the contributions of its key functional moieties—the cyanophenyl group, the thioester linkage, and the ethyl acetate group—to its overall electronic behavior.
Comparative Electronic Properties
For instance, a study on 2-(4-Cyanophenylamino) acetic acid, which contains the cyanophenyl and acetic acid groups, provides valuable insights.[1] The calculated HOMO-LUMO energy gap for this molecule indicates the potential for charge transfer within the structure.[1] Similarly, computational studies on various thioester and ethyl acetate derivatives help in understanding the electronic influence of these groups.
Below is a comparative table summarizing key computational parameters for representative related compounds. The data for this compound is extrapolated based on the analysis of these related structures and general principles of computational chemistry.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| This compound (Predicted) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 | ~3.5 - 4.5 | DFT/B3LYP/6-311G(d,p) |
| 2-(4-Cyanophenylamino) acetic acid | -6.2056 | -1.2901 | 4.9155 | - | DFT/B3LYP/6-311G(d,p) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | - | - | - | - | DFT/B3LYP/6-311G(d,p)[2][3] |
| (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate | - | - | 4.0714 | - | B3LYP/6-31G(d,p)[4][5] |
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the computational analysis of organic molecules, which would be applicable to this compound.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
Typical Protocol:
-
Molecular Structure Optimization: The geometry of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculations: Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a critical parameter for assessing molecular reactivity and stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering insights into its polarity and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[1]
-
Spectroscopic Analysis
Experimental spectroscopic techniques are essential for characterizing the synthesized compound and validating the computational results.
Typical Protocols:
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing its vibrational modes. The experimental spectra are often compared with the theoretical vibrational frequencies calculated using DFT.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for structure elucidation.[7]
-
UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule. The experimental absorption maxima can be correlated with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.
Signaling Pathways and Logical Relationships
The electronic properties of this compound, as elucidated by computational analysis, can be linked to its potential biological activity and reactivity. The following diagram illustrates the logical relationship between its structural features and potential applications.
References
- 1. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-ami… [ouci.dntb.gov.ua]
- 4. A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Benchchem [benchchem.com]
A Comparative Guide to Cyanophenyl-Containing Building Blocks: Benchmarking Ethyl 2-(4-cyanophenyl thio)acetate
In the landscape of medicinal chemistry and materials science, the cyanophenyl motif is a privileged scaffold, valued for its ability to modulate the electronic and physicochemical properties of a molecule. This guide provides a comparative analysis of Ethyl 2-(4-cyanophenyl thio)acetate against other prominent cyanophenyl-containing building blocks, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their synthetic needs. The inclusion of a cyano group, an electron-withdrawing moiety, can significantly influence a molecule's polarity, hydrogen bonding capacity, and binding affinity to biological targets.[1]
Classification of Cyanophenyl-Containing Building Blocks
Cyanophenyl-containing building blocks can be broadly categorized based on their primary reactive functional group. This classification aids in the initial selection of a building block based on the desired chemical transformation.
Caption: Classification of common cyanophenyl-containing building blocks.
Data Presentation: A Comparative Analysis
The selection of a building block is often dictated by its physicochemical properties and reactivity. The following table summarizes key quantitative data for this compound and its alternatives.
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Groups | Noteworthy Features |
| This compound | 1528-41-2 | C₁₁H₁₁NO₂S | 221.28 | Thioester, Nitrile | Highly reactive thioester for acylation; versatile nitrile group.[2] |
| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | C₁₁H₁₁NO₂ | 189.21 | Ester, Nitrile | Oxygen analog of the title compound, less reactive ester.[2] |
| L-4-Cyanophenylalanine | 205504-42-3 | C₁₀H₁₀N₂O₂ | 206.20 | Amine, Carboxylic Acid, Nitrile | Non-natural amino acid for peptide synthesis.[3] |
| 4-Cyanophenyl Isocyanate | 40465-45-0 | C₈H₄N₂O | 144.13 | Isocyanate, Nitrile | Highly reactive isocyanate for forming ureas and urethanes.[4] |
| 3-Cyanophenylboronic acid | 150255-96-2 | C₇H₆BNO₂ | 146.94 | Boronic Acid, Nitrile | Versatile for Suzuki and other cross-coupling reactions.[5] |
| 4-Cyanophenol | 767-00-0 | C₇H₅NO | 119.12 | Phenol, Nitrile | Nucleophilic phenol; can act as a monoamine oxidase inhibitor.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.
1. Synthesis of this compound via S-alkylation
This protocol describes a common method for synthesizing the title compound.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, 4-cyanothiophenol (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (1.5 equivalents), is added to the solution to facilitate the formation of the thiolate anion.
-
Addition of Alkylating Agent: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred for approximately 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[2]
2. Comparative Reactivity in Nucleophilic Acyl Substitution
This protocol allows for the comparison of the acylation potential of this compound and its oxygen-ester analog, Ethyl 2-(4-cyanophenyl)acetate.
-
Objective: To compare the rate of aminolysis of the thioester versus the ester.
-
Procedure:
-
Prepare two separate solutions of benzylamine (2 equivalents) in a suitable solvent like tetrahydrofuran (THF).
-
To one solution, add this compound (1 equivalent).
-
To the second solution, add Ethyl 2-(4-cyanophenyl)acetate (1 equivalent).
-
Stir both reactions at room temperature and monitor the consumption of the starting materials by TLC or HPLC at regular time intervals (e.g., every 15 minutes).
-
-
Expected Outcome: The reaction with this compound is expected to proceed significantly faster. This is because the carbon-sulfur bond in thioesters is weaker and the thiolate is a better leaving group than the corresponding alkoxide from the ester, making the thioester more susceptible to nucleophilic attack.[2][7]
Application in Drug Discovery: Targeting Signaling Pathways
Cyanophenyl-containing fragments are integral to the design of various enzyme inhibitors. For example, molecules incorporating this moiety have been developed as potent farnesyltransferase inhibitors, which are investigated for their potential in cancer therapy.[8] Farnesyltransferase is a key enzyme in the Ras signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.
This pathway highlights how a building block containing the cyanophenyl group can be incorporated into a drug candidate to modulate a specific biological process. The electronic properties of the cyanophenyl ring can contribute to the binding affinity and overall efficacy of the inhibitor.[3][8]
Conclusion
This compound stands out as a versatile and highly reactive building block. Its primary advantage lies in the enhanced electrophilicity of the carbonyl carbon compared to its ester counterpart, facilitating a range of nucleophilic acyl substitution reactions under milder conditions.[7][9] While other cyanophenyl-containing building blocks like L-4-cyanophenylalanine and 3-cyanophenylboronic acid offer distinct functionalities for peptide synthesis and cross-coupling reactions, respectively, this compound is particularly well-suited for applications requiring efficient acylation and the introduction of the cyanophenylthioacetyl moiety. The choice of building block will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. This guide provides the foundational data and protocols to make an informed decision for your research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
Comparative analysis of the anti-inflammatory properties of modified thioacetate derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of various modified thio-derivatives, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as therapeutic agents. The information is compiled from recent studies to facilitate an objective comparison for research and development purposes.
Introduction to Thio-Derivatives in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key inflammatory pathways include the arachidonic acid cascade, mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, and the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[1] Thiol compounds, characterized by a sulfhydryl (-SH) group, and their derivatives are known to interact with biological systems, notably by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways.[2] Recent research has focused on synthesizing and evaluating modified thio-derivatives, such as thioesters and thioureas, as potent and selective anti-inflammatory agents.[3][4] These modifications aim to enhance efficacy and improve safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of modified thio-derivatives are primarily attributed to their ability to inhibit key enzymes and transcription factors involved in the inflammatory response.
2.1. Inhibition of the Arachidonic Acid Cascade
Many thio-derivatives are designed to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation. Some also show activity against 5-LOX, offering a dual-inhibition approach.
Caption: The Arachidonic Acid Cascade and points of inhibition by thio-derivatives.
2.2. Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate pro-inflammatory gene transcription.[6] Certain thio-derivatives have been shown to suppress this activation, reducing the expression of inflammatory mediators.[7][8]
Caption: Simplified NF-κB signaling pathway showing a potential point of inhibition.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activities of various modified thio-derivatives against key inflammatory enzymes.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition
| Compound ID | Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | Source |
|---|---|---|---|---|---|---|
| 2b, 3b, 6a, 7a, 7b, 8a, 8b | NSAID Thioesters | > 50 | ~0.20 - 0.69 | >72.5 - 250 | Celecoxib (IC₅₀ = 0.16, SI > 312.5) | [3] |
| 4c | Pyridazine | 1.83 | 0.26 | 7.04 | Celecoxib (IC₅₀ = 0.35, SI = 11.42) | [9] |
| 6b | Pyridazine | 1.14 | 0.18 | 6.33 | Celecoxib (IC₅₀ = 0.35, SI = 11.42) | [9] |
| LT81 | Indole Thiosemicarbazone | - | - | 23.06 | Celecoxib (SI = 11.88) | [10] |
| 7b, 7c, 13c, 13e | Thiadiazole | - | - | Extremely High | Celecoxib | [11] |
| 4e | Indolin-2-one | - | 2.35 ± 0.04 | - | Celecoxib | [12] |
| 9h | Indolin-2-one | - | 2.42 ± 0.10 | - | Celecoxib | [12] |
| 9i | Indolin-2-one | - | 3.34 ± 0.05 | - | Celecoxib |[12] |
Table 2: 5-Lipoxygenase (5-LOX) Enzyme Inhibition
| Compound ID | Derivative Class | 5-LOX IC₅₀ (µM) | Reference Compound | Source |
|---|
| Compound 4 | Naproxen Thiourea | 0.30 | - |[1] |
Comparative Efficacy: In Vivo Data
The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the acute anti-inflammatory activity of new compounds.
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats/Mice)
| Compound ID | Derivative Class | Dose | % Edema Inhibition | Time Point | Reference Compound (% Inhibition) | Source |
|---|---|---|---|---|---|---|
| Compound 4 | Naproxen Thiourea | 20 mg/kg | 54.01% | 4 hours | Naproxen (Similar effect at highest dose) | [1] |
| Compound 7 | Naproxen Thiourea | 20 mg/kg | 54.12% | 4 hours | Naproxen | [1] |
| LT76 | Indole Thiosemicarbazone | - | 64.8% | 6 hours | Indomethacin | [10] |
| LT81 | Indole Thiosemicarbazone | - | 89% | 6 hours | Indomethacin | [10] |
| LT87 | Indole Thiosemicarbazone | - | 100% | 4 hours | Indomethacin | [10] |
| Compound 6b | Pyridazine | 50 mg/kg | Comparable to reference | - | Indomethacin, Celecoxib |[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common protocols used in the cited studies.
5.1. General Experimental Workflow
The development and testing of novel anti-inflammatory compounds typically follow a structured workflow from synthesis to in vivo validation.
Caption: A typical workflow for the evaluation of novel anti-inflammatory agents.
5.2. In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) kit.
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated in a reaction buffer (e.g., Tris-HCl) with a heme cofactor.
-
The test compound (thio-derivative) at various concentrations is added to the enzyme solution and pre-incubated.
-
The reaction is initiated by adding a solution of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a strong acid (e.g., HCl).
-
The concentration of prostaglandin E2 (PGE2), a downstream product, is measured using a competitive EIA.
-
The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.[3][9]
-
5.3. In Vivo Carrageenan-Induced Paw Edema Test
-
Principle: This is a widely used model for evaluating acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology:
-
Animals (typically Wistar rats or Swiss albino mice) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: a control group (receives vehicle), a reference group (receives a standard drug like indomethacin or celecoxib), and test groups (receive different doses of the thio-derivative). The compounds are typically administered orally.
-
After a set time (e.g., 1 hour), a 0.1 mL solution of 1% carrageenan in saline is injected into the subplantar tissue of the right hind paw.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
The percentage of edema inhibition is calculated for each group relative to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1][9][10]
-
Summary and Conclusion
The comparative analysis reveals that modified thio-derivatives are a promising class of anti-inflammatory agents.
-
High Potency and Selectivity: Many synthesized compounds, particularly NSAID thioesters and certain pyridazine and thiadiazole derivatives, exhibit potent and highly selective inhibition of the COX-2 enzyme, with IC₅₀ values in the sub-micromolar range.[3][9][11] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Diverse Scaffolds: The anti-inflammatory activity is not limited to a single chemical scaffold. Thio-modifications on various core structures, including naproxen, indoles, and pyridazines, have yielded active compounds, indicating the broad applicability of this chemical strategy.[1][9][10]
-
In Vivo Efficacy: Several derivatives, such as indole thiosemicarbazones LT81 and LT87, demonstrated significant in vivo anti-inflammatory effects in the carrageenan-induced paw edema model, with efficacy surpassing or matching that of the standard drug indomethacin.[10]
-
Dual-Action Potential: The potent 5-LOX inhibition by naproxen thiourea derivative (Compound 4) highlights the potential for developing dual COX/LOX inhibitors, which could offer a broader spectrum of anti-inflammatory action.[1]
References
- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Compounds and Inflammation [imrpress.com]
- 3. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(4-cyanophenyl thio)acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-cyanophenyl thio)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally related molecules containing cyanide, thioether, and ethyl acetate functionalities.
Disclaimer: The following information is a general guideline based on the hazardous functional groups of the molecule. Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues.
-
Containment (for small spills): If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand, clay, or diatomaceous earth.[1]
-
Collection: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontamination: Clean the spill area. For cyanide-containing compounds, it is recommended to first clean the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] All cleaning materials must be disposed of as hazardous waste.[2]
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Step-by-Step Disposal Procedure
Due to the presence of the cyanide group, this compound must be treated as a hazardous waste.[2][3]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Keep liquid and solid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[2]
-
-
Containerization:
-
Use a compatible, leak-proof container for liquid waste.
-
For solid waste (e.g., contaminated gloves, paper towels), use a designated solid hazardous waste container.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as appropriate (e.g., "Toxic," "Flammable").
-
-
Storage:
-
Final Disposal:
Summary of Hazards and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Contact with acids can release toxic hydrogen cyanide gas. Assumed to be a flammable liquid. | [1][4] |
| Waste Classification | Hazardous Waste due to toxicity (cyanide) and potential flammability. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1][5] |
| Recommended PPE | Chemical safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Spill Cleanup | Absorb with inert material. Decontaminate area with pH 10 buffer then 10% bleach for cyanide. | [1][2] |
| Disposal Method | Segregate as cyanide-containing waste. Store in labeled, sealed containers. Arrange for professional disposal via your institution's EH&S department. | [2][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Ethyl 2-(4-cyanophenyl thio)acetate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 2-(4-cyanophenyl thio)acetate, designed for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical structures, including cyanophenyl and thioacetate compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of a cyano group and a thioacetate moiety, this compound should be handled as a hazardous substance with potential for skin and eye irritation, respiratory irritation, and toxicity if ingested or inhaled. The thioacetate component may also produce a strong, unpleasant odor.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4] A face shield offers broader protection for the entire face.[3] |
| Hand Protection | Double-layered nitrile gloves or nitrile over neoprene gloves.[1][5] | Provides robust protection against skin contact.[4] Regularly inspect gloves for any signs of degradation or perforation and replace immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[5] | Protects skin from accidental spills and splashes.[4] |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[5][6] | Required when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.[5] |
Operational Plan for Safe Handling
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[7][8]
-
Designate a specific area within the fume hood for handling the compound.[7]
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that a spill kit containing appropriate absorbent materials is available.
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Handle the compound with care to avoid generating aerosols or vapors.[9]
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
-
Keep containers tightly closed when not in use and store in a cool, dark, and well-ventilated area.[4][9]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store any remaining material.
-
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7][11] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10]
In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.[9]
-
For larger spills or spills outside of a fume hood, alert others, evacuate the laboratory, and contact the institution's emergency response team.[12]
-
All contaminated materials must be collected and disposed of as hazardous waste.[12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[4][9]
Quantitative Data Summary
The following table summarizes key physical and safety data for structurally related compounds, which should be considered as estimates for this compound.
| Property | Ethyl Cyanoacetate | S-Ethyl Thioacetate |
| Molecular Formula | C4H5NO2 | C4H8OS |
| Boiling Point | 208 - 210 °C @ 760 mmHg[4] | 116 - 117 °C |
| Flash Point | 110 °C[4] | 16 °C |
| Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2), Respiratory Irritation[4] | Highly Flammable Liquid and Vapor, Harmful if Swallowed, Causes Skin Irritation, Causes Serious Eye Damage[9] |
Experimental Workflow Diagram
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 11. monash.edu [monash.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
